1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Description
BenchChem offers high-quality 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFGESHYMKNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073336 | |
| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4101-32-0 | |
| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone
Executive Summary
This guide details the regioselective nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) to synthesize 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (also known as 6-nitroveratrone). This compound is a critical intermediate in the synthesis of quinazolines, indoles, and other nitrogen-heterocycle pharmacophores used in kinase inhibitors and antibiotics.
The transformation presents a classic challenge in Electrophilic Aromatic Substitution (EAS): managing the competing directing effects of an electron-withdrawing acetyl group and two electron-donating methoxy groups to achieve specific regioselectivity while preventing over-nitration or oxidative degradation.
Mechanistic Analysis & Regioselectivity
Substrate Analysis
The starting material, 3,4-dimethoxyacetophenone , possesses three potential sites for electrophilic attack on the aromatic ring: C2, C5, and C6.
-
C1 (Acetyl group): Strong deactivator, meta-director.
-
C3 (Methoxy group): Strong activator, ortho/para-director.[1]
-
C4 (Methoxy group): Strong activator, ortho/para-director.[1]
Site Selectivity Logic
The regiochemical outcome is dictated by the synergy between steric hindrance and electronic activation:
-
Position C2 (Ortho to Acetyl, Ortho to C3-OMe):
-
Electronic: Activated by C3-OMe (ortho).
-
Steric: Highly unfavorable due to being sandwiched between the bulky acetyl group and the C3-methoxy group.
-
-
Position C5 (Meta to Acetyl, Ortho to C4-OMe):
-
Electronic: Activated by C4-OMe (ortho).
-
Steric: Moderate.
-
-
Position C6 (Ortho to Acetyl, Para to C3-OMe):
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting the electrophilic attack at C6 favored by the para-directing C3-methoxy group.
Experimental Protocol
This protocol utilizes a Glacial Acetic Acid (
Reagents & Equipment[2][4][5][6][7]
| Reagent | Molecular Weight | Equivalents | Quantity (Example) | Role |
| 3,4-Dimethoxyacetophenone | 180.20 g/mol | 1.0 | 20.0 g | Substrate |
| Glacial Acetic Acid | 60.05 g/mol | Solvent | 45-50 mL | Solvent/Moderator |
| Fuming Nitric Acid | 63.01 g/mol | ~2.5 - 3.0 | 22.0 mL | Electrophile Source |
| Ethanol (95%) | - | - | ~100 mL | Recrystallization |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer (Magnetic stirring can fail if precipitate is thick)
-
Addition funnel (pressure-equalizing)
-
Ice-Salt bath (capable of -5°C to 0°C)
-
Thermometer (internal monitoring essential)
Step-by-Step Procedure
-
Preparation:
-
Charge the reaction flask with 3,4-dimethoxyacetophenone (20.0 g) and Glacial Acetic Acid (45 mL).
-
Stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice-water bath. Note: Acetic acid may freeze near 16°C; ensure the solute depresses the freezing point sufficiently or add a minimal amount of acetic anhydride if necessary.
-
-
Nitration:
-
Fill the addition funnel with Fuming Nitric Acid (22.0 mL).
-
Crucial Step: Add the acid dropwise over 30–45 minutes.
-
Control: Maintain internal temperature below 10°C . If the temperature spikes, stop addition immediately.
-
Observation: The solution will darken, and a yellow precipitate may begin to form.
-
-
Reaction Completion:
-
After addition is complete, stir at 0–5°C for an additional 20–30 minutes.
-
Validation: Check TLC (Silica; Hexane:EtOAc 7:3). SM (
) should disappear; Product ( ) appears.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Stir for 30 minutes to ensure full precipitation of the product.
-
Filter the yellow solid using a Buchner funnel.
-
Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize the crude yellow solid from Ethanol (or Methanol).
-
Dissolve in boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4°C.
-
Collect the pale yellow needles by filtration and dry under vacuum at 40°C.
-
Expected Results[2][5][8]
-
Yield: 58% – 80%
-
Appearance: Pale yellow needles or crystalline powder.
-
Melting Point: 132–134°C [1].
Analytical Validation
The structure must be confirmed to ensure the nitro group is at the C2 position (product numbering) and not C5.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | H-3 : Aromatic proton ortho to Nitro group (Deshielded). Appears as a sharp singlet. | |
| H-6 : Aromatic proton ortho to Acetyl group. Appears as a sharp singlet. | ||
| Methoxy : Two singlets (or overlapping) for 4-OMe and 5-OMe. | ||
| Acetyl : Methyl ketone singlet.[3] | ||
| Pattern Logic | Two Singlets | The presence of two para-situated protons (in the 1,2,4,5-substitution pattern) results in two distinct singlets. If nitration occurred at C5, the protons would be at C2 and C6, which are meta to each other, typically showing weak coupling ( |
Process Optimization & Troubleshooting
Workflow Diagram[5]
Caption: Operational workflow emphasizing the critical temperature control loop during nitration.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature > 15°C during addition. | Ensure internal temp stays < 10°C. Slow down addition rate. |
| Product is Red/Dark | Oxidation by-products or free | Recrystallize twice from Ethanol/Activated Carbon. |
| Impure NMR (Extra Peaks) | Dinitration or Isomer formation (5-nitro). | Strictly control stoichiometry (do not exceed 3.0 eq HNO3). Verify temp control. |
| No Precipitation on Quench | Too much acetic acid or insufficient water. | Add more ice; scratch glass to induce nucleation; cool to 0°C overnight. |
Safety & Compliance
-
Nitration Risks: This reaction is highly exothermic.[4] A "runaway" exotherm can lead to the explosive decomposition of the nitrated product or solvent ejection. Never add nitric acid rapidly.
-
Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield. Work in a functioning fume hood to manage
fumes. -
Waste Disposal: The filtrate contains acidic nitro-compounds. Neutralize with Sodium Bicarbonate before disposal according to local hazardous waste regulations.
References
-
Stroganova, T. A., et al. (1999).[3] 4,5-Dimethoxy-2-nitroacetophenone.[1][3][5][6] Molecules, 4, M111.[3] (Cited via ResearchGate). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone) Data.[7][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 6. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE(4101-32-0) 1H NMR spectrum [chemicalbook.com]
- 7. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
- 8. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
commercial suppliers of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
An In-Depth Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 4101-32-0), a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its chemical properties, synthesis, applications, and commercial availability, grounded in established scientific principles and protocols.
Introduction: Strategic Importance in Synthesis
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, also known as 2'-Nitro-4',5'-dimethoxyacetophenone, is a substituted acetophenone derivative.[1] Its strategic value lies in its trifunctional chemical architecture: a ketone, a nitro group, and a highly activated aromatic ring. This unique combination makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex, biologically active molecules.[2] The nitro group, in particular, serves as a crucial synthetic handle, which upon reduction to an amine, opens pathways to quinolones, aminoflavones, and other scaffolds investigated for their therapeutic potential.[2] Aromatic nitro compounds are a cornerstone in the synthesis of many pharmaceuticals, and this specific building block is integral to specialized research areas.[3]
Physicochemical and Structural Properties
The compound is typically a yellow to white crystalline solid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 4101-32-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₁NO₅ | [4] |
| Molecular Weight | 225.20 g/mol | [4][6] |
| Appearance | Yellow to white solid / powder to crystal | [1][5] |
| Melting Point | 133.5-135 °C | [5] |
| Boiling Point (Predicted) | 389.2 ± 37.0 °C | [5] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |
| SMILES String | CC(=O)C1=C(C=C(C=C1)OC)OC)[O-] | |
| InChI Key | ZVLFGESHYMKNQP-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Rationale
The most common and industrially relevant synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is achieved through the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone.[2]
Synthesis Workflow Diagram
The following diagram illustrates the single-step conversion process.
Caption: Workflow for the synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.
Mechanistic Insight: Regioselectivity
The success of this synthesis hinges on the directing effects of the substituents on the aromatic ring. The two methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups due to their electron-donating resonance effects. Conversely, the acetyl (-COCH₃) group is a deactivating, meta-directing group. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the positions ortho to the methoxy groups and meta to the acetyl group. The C2 position is sterically and electronically favored, leading to the desired product with high regioselectivity.[2] The nitronium ion is generated in situ from the mixture of nitric acid and sodium nitrite.[2][4]
Detailed Synthesis Protocol
This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.[4][5]
Step 1: Preparation of the Nitrating Mixture
-
Prepare a solution of 67% nitric acid (8430 g) and sodium nitrite (18 g).
-
Cool this solution to between 5 and 10 °C in an ice bath with continuous stirring.
Step 2: Nitration Reaction
-
In a separate vessel, dissolve 3,4-dimethoxyacetophenone (1500 g) in 17% nitric acid (1400 g), maintaining the temperature at 5 to 10 °C.[4][5]
-
Slowly add the dissolved acetophenone solution dropwise to the nitrating mixture over a period of 2 to 3 hours. The temperature of the reaction mixture must be strictly maintained between 5 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 5 to 10 °C for an additional 1 to 2 hours to ensure the reaction goes to completion.[4][5]
Step 3: Product Isolation and Purification
-
Dilute the reaction mixture by adding cold water (7.5 L) and stir for 30 minutes. This will precipitate the solid product.
-
Filter the resulting slurry. Wash the filter cake thoroughly with a large volume of water (30 L).
-
Re-suspend the solid product in water (7.5 L) and neutralize it with an aqueous solution of sodium bicarbonate until the pH is neutral.[4][5]
-
Filter the neutralized product and wash the filter cake with water (7 L).
-
Dry the final product under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. The reported yield for this procedure is approximately 87.9%.[4][5]
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound is as a precursor to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[2] The selective reduction of the nitro group to a primary amine is a pivotal transformation that unlocks access to a multitude of heterocyclic systems.
Key Synthetic Transformation
Caption: Synthetic utility as a precursor to advanced intermediates.
This amino intermediate is a valuable building block for compounds with potential therapeutic properties.[2] Furthermore, related nitrocatechol structures have been synthesized and investigated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[7] This highlights the potential for derivatives of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in neuropharmacology and other therapeutic areas.
Commercial Availability
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is available from a range of commercial chemical suppliers, facilitating its use in research and development. The purity levels typically offered are ≥98% or ≥99%.
| Supplier | Location | Purity Offered |
| Tokyo Chemical Industry (TCI) | Global | - |
| Sigma-Aldrich (AldrichCPR) | Global | - |
| Bide Pharmatech Ltd. | China | - |
| Shanghai Hanhong Scientific Co., Ltd. | China | 98% |
| Hunan Hui Bai Shi Biotechnology Co., Ltd. | China | - |
| Shaanxi Dideu Medichem Co. Ltd. | China | 99% |
| Suzhou Nordica Biopharma CO.,LTD | China | 99% |
| Wuhan Chemwish Technology Co., Ltd. | China | - |
| Home Sunshine Pharma | China | ≥99.0% |
| Pharmaffiliates | India | - |
Note: Availability and purity may vary. Researchers should obtain specific certificates of analysis from the supplier.[1][4][5][6][8]
Safety, Handling, and Storage
Proper handling of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is essential to ensure laboratory safety.
-
Hazard Classification: The compound is classified as hazardous. It is known to cause serious eye irritation (H319). It may also be harmful if swallowed and cause skin and respiratory tract irritation.[9][10]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[9] Handle in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin: Wash off immediately with plenty of water.[9]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[5][6] Keep away from strong oxidizing agents.[9]
Conclusion
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of synthetic organic and medicinal chemistry. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an indispensable building block for the discovery and development of novel therapeutic agents. This guide provides the essential technical information required for its effective and safe utilization in advanced research settings.
References
-
Home Sunshine Pharma. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0. [Link]
-
Pharmaffiliates. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. [Link]
-
Material Safety Data Sheet. Acetophenone. [Link]
-
MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685–695. [Link]
Sources
- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4',5'-Dimethoxy-2'-nitroacetophenone | 4101-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. fishersci.com [fishersci.com]
alternative names for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Nomenclature, Synthesis, and Photochemical Applications
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0). While often cataloged as a generic building block, this molecule serves a critical role as the direct precursor to the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) photolabile protecting group. This "caging" moiety is essential in neurobiology and physiology for the spatial and temporal control of bioactive molecules (e.g., caged Calcium, caged ATP). This guide details the nomenclature hierarchy, validated synthesis protocols, and the mechanistic logic behind its application in photochemical uncaging.
Nomenclature & Identity Analysis
Precise nomenclature is vital for navigating chemical databases and regulatory frameworks. The compound is an acetophenone derivative characterized by two methoxy groups and a nitro group on the phenyl ring.
2.1 Identification Matrix
| Identifier Type | Value | Context |
| CAS Registry Number | 4101-32-0 | Primary key for procurement & regulatory checks. |
| IUPAC Name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | Systematic name used in formal literature.[1] |
| Common Name | 4',5'-Dimethoxy-2'-nitroacetophenone | Traditional organic chemistry nomenclature. |
| InChI Key | ZVLFGESHYMKNQP-UHFFFAOYSA-N | Digital identifier for structural search. |
| Molecular Formula | C₁₀H₁₁NO₅ | MW: 225.20 g/mol |
2.2 Nomenclature Hierarchy (Visualized)
The following diagram illustrates the structural derivation of the compound's names, clarifying the relationship between the "Ethanone" and "Acetophenone" roots.
Figure 1: Structural deconstruction of nomenclature logic. The "ethanone" suffix denotes the systematic ketone parent, while "acetophenone" implies the phenyl-methyl-ketone scaffold.
Synthetic Protocol (Field-Proven)
The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone relies on the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone. The presence of two electron-donating methoxy groups directs the incoming nitro group to the ortho position relative to the acetyl group (position 2 or 6), but steric and electronic factors favor the 2-position (also numbered as 6 depending on ring orientation conventions, but chemically equivalent in the symmetric precursor).
3.1 Reaction Scheme
Precursor: 3,4-Dimethoxyacetophenone Reagents: Nitric Acid (HNO₃), Acetic Acid (AcOH) Product: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone[1][2][3]
3.2 Step-by-Step Methodology
Note: This protocol is adapted for a 20g scale. Always perform in a fume hood due to NOₓ fume generation.
-
Preparation: Dissolve 3,4-dimethoxyacetophenone (20.0 g) in glacial acetic acid (45 mL) . Cool the solution to 0–5°C using an ice-water bath.
-
Nitration: Add fuming nitric acid (22.0 mL) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes exotherms that lead to dinitration by-products.
-
-
Reaction: Stir the mixture at 0–5°C for 20 minutes.
-
Endpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material should be consumed. Do not over-react, as oxidative cleavage of the methoxy groups can occur.
-
-
Quenching: Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid (check filtrate pH).
-
Purification: Recrystallize the crude solid from Ethanol (EtOH) .
-
Yield: Expect ~55–60% (approx. 14g).
-
Characterization: Melting Point 133–135°C.
-
Application: The DMNPE "Caging" Platform
The primary high-value application of this ketone is its conversion into the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) group, a photocleavable protecting group (PPG).
4.1 Mechanism of Action
Researchers use DMNPE to "cage" biologically active molecules (like ATP, Calcium chelators, or neurotransmitters), rendering them inert. Upon irradiation with UV light (350–365 nm), the DMNPE group undergoes photolysis, releasing the active molecule with high spatial precision.
The Workflow:
-
Reduction: The ketone (4101-32-0) is reduced (using NaBH₄) to 1-(4,5-dimethoxy-2-nitrophenyl)ethanol .
-
Coupling: This alcohol is coupled to the target molecule (e.g., via a carbonate or ester linkage).
-
Uncaging: UV light triggers an intramolecular redox reaction, cleaving the C-O bond and releasing the cargo.
4.2 Pathway Visualization
Figure 2: The synthetic and functional pathway of DMNPE caging. The ketone (4101-32-0) is the obligatory precursor for generating the photo-responsive alcohol.
Safety & Handling Profile
As a nitro-aromatic compound, standard safety protocols apply.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 2 (Fatal if swallowed) – Handle with extreme care.
-
Flammable Solids: Category 1.
-
Specific Target Organ Toxicity: Category 1.
-
-
Storage: Store at room temperature (15–25°C), sealed in a dry environment. Protect from light to prevent premature degradation (though the ketone is more stable than the alcohol).
References
-
Synthesis Protocol & Characterization
-
Zavgorodniy, D.S., Butin, A.V., Stroganova, T.A. (1999).[4] 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111.
-
-
Photocleavable Group Applications (DMNPE)
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
Chemical Identity & Safety Data
- PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.
Sources
Technical Profile: Melting Point & Purity of 4',5'-Dimethoxy-2'-nitroacetophenone
This guide provides an in-depth technical analysis of the melting point and physicochemical profile of 4',5'-Dimethoxy-2'-nitroacetophenone , a critical intermediate in the synthesis of photolabile "caged" compounds for neurobiology and drug delivery.
Executive Summary
4',5'-Dimethoxy-2'-nitroacetophenone (CAS: 4101-32-0) is a substituted aromatic ketone primarily utilized as a precursor for 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting groups. In drug development and neurophysiological research, DMNB "cages" allow bioactive molecules (such as glutamate, ATP, or calcium) to be released instantaneously upon UV irradiation (
The melting point (MP) of this compound is the primary indicator of its isomeric purity. While commercial technical grades may exhibit wider ranges, high-purity crystalline samples suitable for pharmaceutical synthesis must strictly adhere to a narrow melting range of 133.0–135.0 °C . Deviations below this range typically indicate contamination with regioisomers (e.g., the 5'-nitro isomer) or occluded solvent.
Physicochemical Identity
| Property | Specification |
| Chemical Name | 4',5'-Dimethoxy-2'-nitroacetophenone |
| Synonyms | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone; 6-Nitroveratryl methyl ketone |
| CAS Number | 4101-32-0 |
| Molecular Formula | |
| Molecular Weight | 225.20 g/mol |
| Melting Point (Lit.) | 133–135 °C (Ethanol recrystallized) |
| Appearance | Light yellow to greenish-yellow crystalline needles |
| Solubility | Soluble in hot Ethanol, Ethyl Acetate, Chloroform; Insoluble in Water |
Synthesis & Impurity Profile
To understand the melting point behavior, one must understand the synthesis. The compound is produced via the electrophilic aromatic nitration of 3,4-dimethoxyacetophenone .
The Regioselectivity Challenge
The starting material contains three directing groups:
-
Methoxy groups (C3, C4): Strongly activating, ortho/para directing.
-
Acetyl group (C1): Deactivating, meta directing.
The interplay of these electronic effects directs the nitro group primarily to the C6 position (which becomes C2' in the product nomenclature), largely due to the para-directing effect of the C3-methoxy group and the steric permissibility relative to the acetyl group. However, thermal fluctuations during nitration can lead to the 5'-nitro isomer , a critical impurity that depresses the melting point.
Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and its melting-point-depressing isomer.
Experimental Protocols
A. Purification via Recrystallization
If the raw MP is observed below 131 °C, recrystallization is mandatory to remove the 5'-nitro isomer and residual acids.
-
Dissolution: Dissolve crude solid in boiling Ethanol (95%) or Methanol (approx. 10 mL per gram of solid). The solution should be clear yellow.
-
Note: If insoluble dark particles remain, filter hot through a sintered glass funnel.
-
-
Crystallization: Allow the solution to cool slowly to room temperature without agitation. Rapid cooling traps impurities.
-
Maturation: Chill the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the long, needle-like crystals via vacuum filtration. Wash the cake with ice-cold ethanol.
-
Drying: Dry under high vacuum (
) at for 4 hours. Solvent inclusion (solvates) can artificially lower the MP.
B. Melting Point Determination (Capillary Method)
For routine quality control, the capillary method is standard.
-
Sample Prep: Grind a small amount of the dried crystal into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact the powder by tapping.
-
Ramp Rate:
-
Fast Ramp:
up to . -
Critical Ramp:
from to melt.
-
-
Observation:
-
Onset: The first sign of liquid formation (droplet).
-
Clear Point: The complete disappearance of the solid structure.
-
-
Acceptance Criteria:
-
Onset
-
Range (Clear Point - Onset)
-
C. Differential Scanning Calorimetry (DSC)
For pharmaceutical-grade validation (GLP environments), DSC provides a more definitive purity assessment.
-
Pan: Aluminum, crimped (non-hermetic).
-
Atmosphere: Nitrogen purge (
). -
Protocol: Heat from
to at . -
Analysis: Integrate the endothermic melting peak.
-
should be
. -
Purity can be calculated using the Van't Hoff equation based on peak broadening.
-
should be
Figure 2: Logic flow for purity validation based on melting point data.
Troubleshooting & Anomalies
| Observation | Probable Cause | Corrective Action |
| MP 115–125 °C | Presence of 5'-nitro isomer or dinitration products. | Recrystallize twice from Ethanol. Check TLC (Ethyl Acetate:Hexane 1:1). |
| MP 128–130 °C | Solvent occlusion (Ethanol solvate). | Dry at higher temp ( |
| "Sweating" at 110 °C | Trace moisture or acetic acid residue. | Wash crystals with aqueous |
| Double Melting Peak | Polymorphism (Rare). | Hold at |
References
-
TCI Chemicals. (n.d.). Product Specification: 4',5'-Dimethoxy-2'-nitroacetophenone. Retrieved from
-
Molecules Journal. (1999). Synthesis of Benzofuran Derivatives. Molecules, 4, 204-218.[1] (Confirming MP of 134 °C).[1] Retrieved from
-
ChemicalBook. (2025). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet & Product Information. Retrieved from
Sources
Theoretical & Practical Framework: Dinitrated Aromatic Ketones
This guide provides an advanced technical analysis of dinitrated aromatic ketones, focusing on their electronic structure, energetic stability, and reactivity profiles. It is designed for researchers in organic synthesis, energetic materials, and medicinal chemistry.
Executive Summary
Dinitrated aromatic ketones (DAKs) represent a specialized class of electron-deficient
Electronic Architecture & Molecular Orbital Theory
The reactivity of DAKs is governed by the synergistic electron-withdrawing effects (-I and -M) of the carbonyl and nitro moieties.
Substituent Effects and Ring Deactivation
In a mono-aromatic system (e.g., 3,5-dinitroacetophenone) or a diaryl system (e.g., 3,3'-dinitrobenzophenone), the carbonyl group (
-
Hammett Parameters: The
values for (+0.78) and (+0.50) indicate strong electron withdrawal. -
LUMO Energy: The presence of two nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic, facilitating Nucleophilic Aromatic Substitution (
) even without good leaving groups (via hydride displacement or Janovsky-type addition).
Spectroscopic Signatures
The electron withdrawal manifests clearly in vibrational spectroscopy:
-
IR Carbonyl Shift: The
stretch typically shifts to higher wavenumbers ( ) compared to unsubstituted benzophenone ( ) due to the inductive removal of electron density from the carbonyl carbon, strengthening the C=O bond order. -
Nitro Stretches: Characteristic symmetric (
) and asymmetric ( ) stretches are diagnostic.
Reactivity Profile: The Janovsky Reaction
One of the most defining theoretical properties of DAKs is their ability to form charge-transfer complexes with enolizable ketones in basic media. This is the basis of the Janovsky Reaction , used historically for the detection of m-dinitro aromatics.
Mechanism
The reaction involves the attack of a ketone enolate (nucleophile) onto the electron-deficient aromatic ring of the DAK (electrophile), forming a colored anionic
Figure 1: Mechanistic pathway of the Janovsky reaction. The electron-deficient ring acts as a sink for the electron-rich enolate.
Energetic & Physicochemical Stability[1]
DAKs are precursors to high-energy materials. The nitro groups provide the oxygen balance, while the aromatic backbone provides stability.
Thermal Decomposition (DSC Analysis)
Differential Scanning Calorimetry (DSC) typically reveals:
-
Melting Endotherm: Sharp peaks (e.g.,
for 3,3'-dinitrobenzophenone). -
Exothermic Decomposition: Onset typically
. The decomposition involves C-NO2 homolysis, followed by ring rupture. -
Safety Note: Unlike aliphatic nitro ketones, aromatic variants are generally less sensitive to impact but can undergo "runaway" nitration during synthesis if temperature control fails.
Table 1: Comparative Physicochemical Data
| Property | Benzophenone | 3,3'-Dinitrobenzophenone | 3,5-Dinitroacetophenone |
| MW ( g/mol ) | 182.22 | 272.21 | 210.14 |
| Melting Point ( | 48 | 148-150 | 80-82 |
| Density (g/cm | 1.11 | ~1.45 | ~1.42 |
| Explosive Potential | Negligible | Moderate (Secondary) | Moderate |
Toxicology & Metabolic Pathways
In drug development, the nitro-ketone moiety is a structural alert. The primary metabolic route is nitroreduction , catalyzed by cytosolic nitroreductases (NTRs) or CYP450 enzymes.
The Redox Cycling Hazard
Partial reduction leads to the nitro anion radical. In the presence of oxygen, this radical transfers an electron to
Full Reduction Pathway
Under anaerobic conditions (or specific enzymatic catalysis), the nitro group is fully reduced to an amine, often passing through a toxic hydroxylamine intermediate.
Figure 2: Metabolic reduction pathway of nitroaromatics. The "Redox Cycling" loop is the primary source of oxidative toxicity.
Experimental Protocol: Synthesis of 3,3'-Dinitrobenzophenone
This protocol utilizes a standard Electrophilic Aromatic Substitution (EAS).[1] Direct dinitration of benzophenone occurs at the meta positions of both rings due to the deactivating power of the carbonyl group.
Reactions:
Reagents & Equipment
-
Precursors: Benzophenone (18.2 g, 0.1 mol), Fuming Nitric Acid (d=1.5, 12 mL), Conc. Sulfuric Acid (60 mL).
-
Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Calcium Chloride guard tube, Ice bath, Steam bath.
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In the fume hood, place 60 mL of concentrated sulfuric acid in the flask. Add 18.2 g of benzophenone. The solid may not dissolve immediately.
-
Critical Control: Add 12 mL of fuming nitric acid dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrolled.
-
-
Thermal Activation: Add a few boiling chips. Attach the reflux condenser with a drying tube.[2] Heat the mixture on a steam bath (approx 100°C) for 2 hours .
-
Why: The carbonyl group deactivates the ring. Standard
nitration (used for toluene) is insufficient here. Thermal energy is required to overcome the activation energy barrier for the second nitration.
-
-
Quenching & Isolation: Cool the flask to room temperature. Pour the contents slowly into a beaker containing 300g of crushed ice/water mixture with vigorous stirring.
-
Observation: The product will precipitate as a granular, yellow-brown solid.
-
-
Purification: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove acid traces.[3]
-
Recrystallization:[4] Dissolve the crude solid in hot ethanol (or nitrobenzene for higher purity). Allow to cool slowly.
-
Yield: Expected yield is 60-70%.
-
Characterization: Melting point should be 148-149°C .
-
Safety Validation
-
Runaway Risk: Do not exceed 110°C. Dinitro compounds are stable but can decompose violently if heated to dryness with residual acid.
-
Acid Burns: Fuming nitric acid is a potent oxidizer. Use butyl rubber gloves.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Foster, R., & Mackie, R. K. (1962). Interaction of electron acceptors with bases—V: The Janovsky and Zimmermann reactions. Tetrahedron, 18(10), 1131–1135. Link
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for energetic properties and DSC data interpretation). Link
-
Organic Syntheses. (1929). m-Nitroacetophenone.[3][5][6] Org. Synth. 9, 56. (Foundational protocol for mono-nitration). Link
Sources
Methodological & Application
Illuminating Biology: A Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological systems, the ability to initiate processes with pinpoint precision in both space and time is paramount. Photolabile protecting groups (PPGs), or "caged compounds," have emerged as indispensable tools, offering researchers the power to control the release of bioactive molecules using light as a trigger. This guide provides a detailed exploration of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (DMNPE), a prominent member of the o-nitrobenzyl class of PPGs, valued for its favorable photophysical properties and synthetic accessibility.
Introduction: The Power of Caged Compounds
Caged compounds are biologically active molecules rendered temporarily inert by the covalent attachment of a PPG.[1] This "cage" is designed to be stable under physiological conditions but can be rapidly cleaved upon irradiation with light of a specific wavelength, liberating the active molecule and initiating a biological response.[1][2] This optochemical control allows for unprecedented spatiotemporal regulation of cellular events, making PPGs invaluable for studying dynamic processes such as neurotransmission, signal transduction, and gene expression.[3][4]
The DMNPE group, a derivative of the classic o-nitrobenzyl PPG, offers distinct advantages. The methoxy substituents on the aromatic ring shift its absorption maximum to longer, less phototoxic wavelengths (around 355 nm) compared to its parent compound, making it more suitable for biological applications.[4][5]
Mechanism of Photocleavage: Releasing the Active Molecule
The photocleavage of DMNPE-caged compounds is initiated by the absorption of a photon, typically in the UV-A range. This excites the o-nitrobenzyl moiety, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This rearrangement forms a transient aci-nitro intermediate. The aci-nitro species is unstable and rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the heteroatom of the protected functional group. This process releases the bioactive molecule, a proton, and a byproduct, 4,5-dimethoxy-2-nitrosoacetophenone.[6] The reactivity of this nitroso ketone byproduct should be considered, and in cellular experiments, the inclusion of a scavenger like glutathione or dithiothreitol can be beneficial to mitigate potential off-target effects.
digraph "Photocleavage Mechanism of DMNPE" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
DMNPE_Caged [label="DMNPE-Caged Molecule"];
Excited_State [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"];
Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cleavage [label="Bond Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Products [label="Released Molecule +\n4,5-Dimethoxy-2-nitrosoacetophenone +\nH+", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];
DMNPE_Caged -> Excited_State [label="hν (≈355 nm)"];
Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction"];
Aci_Nitro -> Cleavage [label="Rearrangement"];
Cleavage -> Products;
}
Caption: Workflow for caging a carboxylic acid with DMNPE.
Protocol 2: Caging of a Phosphate Group
This protocol outlines the esterification of a phosphate group using 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane.[4] This method is particularly useful for caging nucleotides and other phosphorylated biomolecules.
Materials:
Reagent Purpose Phosphate-containing molecule (e.g., a nucleotide) Substrate to be caged Solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane Caging reagent Anhydrous solvent (e.g., DMF or DMSO) Reaction solvent Inert gas (e.g., Argon or Nitrogen) To maintain an inert atmosphere
Procedure:
-
Preparation: Dissolve the phosphate-containing molecule in a minimal amount of an anhydrous polar aprotic solvent like DMF or DMSO under an inert atmosphere. The choice of solvent will depend on the solubility of the substrate.
-
Reaction: Slowly add the freshly prepared solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane to the phosphate solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as HPLC or ³¹P NMR, until the desired degree of caging is achieved.
-
Work-up and Purification: After the reaction is complete, quench any remaining diazo compound with acetic acid. The caged product can be purified by preparative HPLC.
Protocol 3: Photolytic Deprotection (Uncaging)
This protocol provides a general procedure for the light-induced release of the active molecule from its DMNPE-caged precursor.
Materials and Equipment:
Item Purpose DMNPE-caged compound The molecule to be uncaged Appropriate buffer solution To maintain physiological pH UV light source (e.g., flash lamp, mercury arc lamp with filter, or a 355 nm laser) To initiate photolysis Quartz cuvette or appropriate sample holder To contain the sample during irradiation Analytical instrument (e.g., HPLC, spectrophotometer, or a biological assay setup) To monitor the release of the active molecule
Procedure:
-
Sample Preparation: Prepare a solution of the DMNPE-caged compound in a suitable buffer at the desired concentration. Ensure the buffer has sufficient buffering capacity to handle the proton released during photolysis.
-
Irradiation: Transfer the solution to a quartz cuvette or the appropriate sample holder for your experimental setup. Irradiate the sample with a UV light source emitting at or near 355 nm. The duration and intensity of the light exposure will depend on the quantum yield of the caged compound, its concentration, and the desired amount of photorelease.
-
Analysis: Following irradiation, analyze the sample to confirm the release of the active molecule and to quantify the extent of uncaging. This can be done using techniques such as HPLC to measure the decrease in the caged compound and the appearance of the released molecule, or by a functional assay that measures the biological activity of the released compound.
Caption: General workflow for the photolytic deprotection of a DMNPE-caged compound.
Conclusion
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) stands as a robust and versatile photolabile protecting group that has significantly advanced our ability to study and manipulate biological systems. Its favorable photophysical properties, coupled with established synthetic routes for its application, make it an attractive choice for researchers in diverse fields, from fundamental cell biology to the development of innovative phototherapeutics. As our understanding of complex biological processes deepens, the precise spatiotemporal control offered by DMNPE and other photolabile protecting groups will undoubtedly continue to be a driving force in scientific discovery.
References
-
Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Retrieved from [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Frontiers in Synaptic Neuroscience. (2019). Two-Photon Uncaging of Glutamate. Retrieved from [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
-
ResearchGate. (n.d.). Synthesis and photolysis of caged dopamine. Retrieved from [Link]
-
Bio-Techne. (n.d.). DMNPE-4 AM-caged-calcium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Targeted Cancer Therapy Using Compounds Activated by Light. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Retrieved from [Link]
- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Cellular neurobiology (pp. 389-405). Humana Press, Totowa, NJ.
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]
-
KOPS. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Retrieved from [Link]
Sources
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. femtonics.eu [femtonics.eu]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
The Versatile Role of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone in Modern Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for reagents that offer precision, control, and versatility is paramount. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, a substituted acetophenone, has emerged as a key player in two significant areas of synthetic chemistry: as a precursor to photolabile protecting groups (PPGs) and as a building block for the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, stemming from the ortho-nitro group and the electron-donating methoxy substituents, render it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the applications of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, complete with detailed mechanistic insights and field-proven experimental protocols.
Physicochemical Properties and Synthesis
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a yellow to white solid with the chemical formula C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol .[1] Its structure is characterized by an acetophenone core, substituted with a nitro group ortho to the acetyl group and two methoxy groups at the 4 and 5 positions.
| Property | Value | Reference |
| IUPAC Name | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | [1] |
| CAS Number | 4101-32-0 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | Yellow to white solid | [2] |
A common and efficient method for the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the nitration of 3,4-dimethoxyacetophenone.[3] The electron-donating nature of the methoxy groups directs the nitration to the ortho and para positions, with the ortho position being sterically favored for the introduction of the nitro group.
Application I: A Gateway to Photolabile Protecting Groups
The most prominent application of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is in the field of photochemistry, specifically as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and related photolabile protecting groups. These "caged" compounds allow for the spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, carboxylic acids, and peptides, using light as a traceless reagent.
The Causality Behind the Choice: Mechanism of Photocleavage
The functionality of DMNB-based protecting groups hinges on a well-understood photochemical process. Upon irradiation with UV light (typically in the 350-400 nm range), the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4]
The presence of the 4,5-dimethoxy groups is a critical design feature. They red-shift the absorption maximum of the chromophore to longer wavelengths (around 350 nm), which is advantageous for biological applications as it minimizes potential photodamage to cells and tissues that can occur with higher-energy, shorter-wavelength UV light.[5]
Caption: Photocleavage of a DMNB-protected molecule.
Protocol 1: Synthesis of a DMNB-Caged Carboxylic Acid
This protocol details a two-step process: the reduction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the corresponding alcohol, followed by its esterification with a carboxylic acid.
Step A: Reduction to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
-
Rationale: The ketone must be reduced to a secondary alcohol to create the benzylic position for esterification. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing the risk of reducing the nitro group.
-
Procedure:
-
Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel if necessary.
-
Step B: Steglich Esterification with a Carboxylic Acid
-
Rationale: The Steglich esterification is a mild and efficient method for forming esters, particularly for sensitive substrates.[6][7] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the alcohol.[8]
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), 1-(4,5-dimethoxy-2-nitrophenyl)ethanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired DMNB-caged carboxylic acid.
-
Protocol 2: Photochemical Deprotection (Uncaging)
-
Rationale: The release of the caged molecule is triggered by light of a specific wavelength. The choice of solvent is critical to ensure solubility of the caged compound and the released molecule. The progress of the reaction can be monitored by analytical techniques such as HPLC or by observing the appearance of fluorescent byproducts.[9]
-
Procedure:
-
Prepare a solution of the DMNB-caged compound in a suitable solvent (e.g., buffered aqueous solution, methanol, or acetonitrile). The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.
-
Transfer the solution to a quartz cuvette or a suitable photoreactor.
-
Irradiate the solution with a light source emitting at approximately 350-365 nm. A UV lamp equipped with a bandpass filter is ideal.
-
The duration of irradiation will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the solution. Monitor the progress of the uncaging reaction by HPLC or UV-Vis spectroscopy.
-
The appearance of a yellow color, corresponding to the 2-nitrosoketone byproduct, is often an indicator of successful deprotection.
-
| Parameter | Typical Value Range | Significance |
| Excitation Wavelength (λ_max) | 350 - 365 nm | Maximizes photon absorption by the DMNB chromophore while minimizing damage to biological samples. |
| Quantum Yield (Φ) | 0.01 - 0.25 | Represents the efficiency of the photorelease process. Varies with the nature of the leaving group and solvent.[4] |
Application II: Synthesis of Quinolines via Friedländer Annulation
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone serves as a valuable starting material for the synthesis of highly substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The key synthetic strategy is the Friedländer annulation.
The Strategic Approach: Domino Reduction and Cyclization
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or a 1,3-diketone).[10] Therefore, the nitro group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone must first be reduced to an amino group to generate the requisite 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This transformation sets the stage for the subsequent cyclization reaction.
Caption: Workflow for quinoline synthesis.
Protocol 3: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere.
-
Procedure:
-
In a hydrogenation flask, dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1-(2-amino-4,5-dimethoxyphenyl)ethanone, which is often used in the next step without further purification.
-
Protocol 4: Friedländer Annulation for Quinoline Synthesis
-
Rationale: This protocol describes a classic acid-catalyzed Friedländer annulation. The acid protonates the carbonyl group of the active methylene compound, facilitating the initial aldol-type condensation. Subsequent intramolecular cyclization and dehydration yield the aromatic quinoline ring system.[2]
-
Procedure:
-
Combine 1-(2-amino-4,5-dimethoxyphenyl)ethanone (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq) in a round-bottom flask.
-
Add a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired substituted quinoline.
-
Conclusion
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone stands out as a reagent of significant utility in organic synthesis. Its application as a precursor for photolabile protecting groups provides an elegant solution for the controlled release of bioactive molecules, a technique of immense value in chemical biology and pharmacology. Furthermore, its role as a key building block in the Friedländer annulation offers a straightforward and efficient route to the synthesis of quinoline derivatives, which are of great interest in drug discovery and materials science. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile compound.
References
-
Wikipedia (2023). Friedländer synthesis. Available at: [Link]
-
ResearchGate (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
-
MDPI (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]
-
VNU Journal of Science (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Available at: [Link]
-
ResearchGate (2023). Friedl¨аnderFriedl¨аnder condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions. Available at: [Link]
-
ResearchGate (2025). 4,5-Dimethoxy-2-nitroacetophenone. Available at: [Link]
-
Organic Chemistry Portal (2010). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
ResearchGate (2025). A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]
-
Wiley Online Library (2011). Is 4-nitrobenzenethiol converted to p,p-dimercaptoazobenzene or 4-aminothiophenol by surface photochemistry reaction?. Available at: [Link]
-
ResearchGate (2025). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Available at: [Link]
-
Reddit (2024). Steglich Esterification with EDC. Available at: [Link]
-
KOPS - University of Konstanz (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Available at: [Link]
-
National Institutes of Health (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
RSC Publishing (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Available at: [Link]
-
ResearchGate (2025). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Available at: [Link]
-
PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Photolabile Protecting Groups for Unprecedented Spatiotemporal Control in Biological Systems
Abstract
The precise control over biological processes in time and space is paramount to unraveling complex cellular mechanisms and developing next-generation therapeutics. Photolabile protecting groups (PPGs), often called "caging" groups, have emerged as a powerful chemical tool, offering the ability to regulate the activity of a wide range of biomolecules with the simple application of light.[1][2][3] This guide provides an in-depth exploration of PPGs, from fundamental principles to detailed, field-proven protocols for their application in light-inducible gene expression, enzyme activation, and controlled drug release. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a robust and reproducible implementation of this transformative technology.
Introduction: The Imperative of Spatiotemporal Control
Biological systems are not static; they are exquisitely dynamic, with signaling events, gene expression, and metabolic processes occurring in specific subcellular locations and at precise moments.[1][2] Traditional methods of perturbation, such as the systemic application of inhibitors or agonists, often lack the precision required to dissect these intricate networks, leading to off-target effects and ambiguous results. Light, as an external trigger, offers a non-invasive solution with unparalleled spatiotemporal resolution.[1][4] By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked or "caged."[5] The molecule remains inert until the PPG is cleaved by a focused pulse of light, releasing the active species at the desired time and location.[6] This "uncaging" process allows researchers to initiate biological events on demand, from the level of a single dendritic spine to specific tissues within a living organism.[5][7]
Fundamentals of Photolabile Protecting Groups
A successful PPG must satisfy several key criteria: it must be stable in a biological context before irradiation, release the active molecule efficiently upon illumination, and the PPG and its photolytic byproducts should be non-toxic.[8] The choice of PPG is dictated by the functional group to be caged and the desired wavelength for uncaging.
Mechanism of Action: The ortho-Nitrobenzyl (ONB) Group
The ortho-nitrobenzyl (ONB) moiety is one of the most widely used and well-characterized PPGs.[9][10] Upon absorption of UV light (typically 300-365 nm), the ONB group undergoes an intramolecular rearrangement, a Norrish Type II reaction, to form an aci-nitro intermediate.[9][11] This intermediate is unstable and rapidly rearranges to release the caged molecule, generating a 2-nitrosobenzaldehyde byproduct.[8][9]
Diagram: Mechanism of o-Nitrobenzyl (ONB) Photocleavage
A simplified diagram illustrating the light-induced cleavage of an o-nitrobenzyl (ONB) protecting group.
Common PPGs and Their Properties
The field has evolved beyond the classic ONB group to include a diverse array of PPGs with improved photophysical properties, including red-shifted absorption maxima to reduce phototoxicity and enable deeper tissue penetration, and higher quantum yields for more efficient uncaging.[1][7] Coumarin-based PPGs, for example, are known for their high extinction coefficients and efficient release upon irradiation with visible light.[1][12][13]
Table 1: Properties of Common Photolabile Protecting Groups
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |
| o-Nitrobenzyl (ONB) | 300 - 365 | 0.01 - 0.2 | The "classic" PPG; widely used for caging carboxylates, phosphates, amines.[9][10] |
| Dimethoxynitrobenzyl (DMNB) | ~350 | 0.01 - 0.05 | Improved solubility and absorption compared to ONB.[14] |
| Coumarin-4-ylmethyl | 350 - 450 | 0.01 - 0.3 | High extinction coefficient, fast release kinetics, suitable for visible light.[1][12] |
| p-Hydroxyphenacyl (pHP) | 300 - 360 | 0.1 - 0.3 | Fast release rates, useful for time-resolved studies.[8][12] |
| BODIPY-based | 500 - 550 | Variable | Green-light activatable, useful for avoiding UV damage.[1][7] |
Note: λmax and Quantum Yield are highly dependent on the specific derivative and the caged substrate.
Two-Photon Excitation: The Key to 3D Precision
For ultimate spatial precision, two-photon uncaging is the state-of-the-art.[5][6][15] This nonlinear optical process involves the near-simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve the same electronic excitation as one high-energy (e.g., UV) photon.[5][15] Because the probability of two-photon absorption is confined to the tiny focal volume of a high-numerical-aperture lens, uncaging can be restricted to a femtoliter volume, enabling subcellular targeting with minimal damage to surrounding tissue.[5][16][17]
Application Note: Light-Inducible Gene Expression
Controlling when and where a gene is expressed is fundamental to developmental biology and gene therapy research. Optogenetic systems, often paired with PPGs or light-sensitive proteins, provide this control.[18][19][20] One powerful strategy involves caging a small molecule inducer of a specific gene expression system.
Principle
This protocol describes the light-inducible activation of a transgene using a caged version of doxycycline (Dox), an inducer for the common Tet-On system. In the dark, the caged-Dox is inactive and the target gene, under the control of a Tet-responsive element (TRE), remains silent. Upon focused UV irradiation, Dox is released, binds to the reverse tetracycline transactivator (rtTA), which then binds to the TRE and drives expression of the gene of interest (GOI).
Diagram: Workflow for Light-Inducible Gene Expression
Workflow for activating a gene of interest (GOI) using a caged small-molecule inducer.
Protocol: Light-Activated Gene Expression in Mammalian Cells
Materials:
-
HEK293T cells (or other cell line of choice)
-
Plasmids: pTetOne-rtTA, pTRE-GOI (e.g., pTRE-EGFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Caged Doxycycline (e.g., DMNB-caged Doxycycline)
-
Microscope equipped with a UV light source (e.g., 365 nm LED or mercury lamp) and appropriate filters.[21][22][23]
Procedure:
-
Cell Plating & Transfection:
-
Day 1: Plate HEK293T cells in a glass-bottom 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Day 2: Co-transfect the cells with the rtTA and TRE-GOI plasmids according to the manufacturer's protocol for your transfection reagent.
-
Rationale: Achieving high transfection efficiency is critical for a robust response. Glass-bottom plates are essential for high-resolution imaging and precise light delivery.
-
-
Application of Caged Compound:
-
Day 3 (4-6 hours before experiment): Remove the culture medium and replace it with fresh medium containing 1-10 µM of caged Doxycycline. Incubate for at least 2 hours in the dark.
-
Rationale: The concentration may need optimization. A pre-incubation period allows the caged compound to diffuse into the cells and equilibrate. All steps from this point should be performed in the dark or under dim red light to prevent premature uncaging.
-
-
Light-Induced Uncaging:
-
Place the plate on the microscope stage.
-
Identify a target cell or group of cells for activation.
-
Using the UV light source, irradiate the selected region. The duration and intensity of the light pulse must be optimized. Start with a 500 ms pulse at 50% laser/lamp power.
-
Rationale: Optimization is key. Too little light will result in insufficient uncaging, while too much can cause phototoxicity. Include a non-irradiated control region on the same plate.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator and maintain in the dark for 4-24 hours to allow for transcription and translation of the GOI.
-
Rationale: The time required to see a signal depends on the specific gene and protein product. Fluorescent proteins like EGFP are typically detectable within 4-8 hours.
-
-
Analysis:
-
Analyze the expression of your GOI. For a fluorescent reporter like EGFP, this can be done directly via fluorescence microscopy.
-
Compare the fluorescence intensity in the irradiated region to the non-irradiated control region. A significant increase in signal should only be observed in the light-treated cells.
-
Application Note: Spatiotemporal Control of Enzyme Activity
Many cellular processes are controlled by the highly localized activity of enzymes like kinases and phosphatases. Caging a key amino acid residue in an enzyme's active site or an allosteric regulatory site can render it inactive until reactivated with light.[4][24][25][26][27]
Protocol: Light-Activated Src Tyrosine Kinase in Live Cells
This protocol is adapted from strategies that utilize a caged lysine or cysteine within the enzyme's active site.[25][26]
Materials:
-
Cell line expressing the caged-Src kinase construct (requires molecular biology to introduce the caged amino acid via an expanded genetic code).
-
Imaging medium (e.g., FluoroBrite DMEM).
-
Confocal or TIRF microscope with a 405 nm laser for uncaging.[22]
-
Biosensor to report Src kinase activity (e.g., a FRET-based Src reporter).
Procedure:
-
Cell Culture and Preparation:
-
Plate cells expressing caged-Src and the FRET biosensor onto glass-bottom dishes.
-
Prior to imaging, replace the culture medium with imaging medium.
-
-
Baseline Imaging:
-
Place the dish on the microscope stage, heated to 37°C.
-
Acquire baseline images of the FRET biosensor for 2-5 minutes to establish a stable, low-activity baseline.
-
-
Targeted Photoactivation:
-
Define a region of interest (ROI) for activation, for example, a single cellular protrusion.
-
Use the 405 nm laser at a low power setting to irradiate the ROI with a short pulse (e.g., 100-200 ms).
-
Rationale: The 405 nm laser provides sufficient energy to cleave many ONB-type cages while minimizing damage. The goal is to locally activate the kinase without triggering a global cellular stress response.
-
-
Post-Activation Imaging:
-
Immediately following the light pulse, begin rapid time-lapse imaging of the FRET biosensor.
-
Observe the change in the FRET ratio specifically within the irradiated ROI. An increase in Src activity should be reflected by a rapid change in the FRET signal.
-
Continue imaging to monitor the duration and spatial spread of the kinase activity signal.
-
-
Data Analysis:
-
Quantify the FRET ratio change over time within the activated ROI and compare it to a non-activated control region in the same cell.
-
The data will demonstrate the precise spatiotemporal control achieved over enzyme activity.
-
Application Note: Controlled Drug Release
PPGs are being extensively explored in drug delivery to enable on-demand release of therapeutics at a specific site, such as a tumor, thereby increasing efficacy and reducing systemic toxicity.[28][29][30][31] Photocleavable linkers are used to attach a drug to a delivery vehicle, like a nanoparticle or hydrogel.[28][30][32]
Protocol: Light-Triggered Release from a Hydrogel
Materials:
-
A hydrogel functionalized with a photocleavable linker and conjugated to a model drug (e.g., a fluorescent dye like Rhodamine).[30]
-
Phosphate-buffered saline (PBS).
-
A collimated UV LED light source (e.g., 365 nm).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Hydrogel Preparation:
-
Synthesize the drug-conjugated hydrogel according to your specific chemistry protocol.
-
Place a small, defined volume of the hydrogel into the wells of a 96-well plate.
-
Add PBS to each well to act as the release medium.
-
-
Experimental Setup:
-
Create two sets of samples: "Dark Control" and "Light Exposed."
-
Wrap the "Dark Control" plate completely in aluminum foil.
-
-
Irradiation:
-
Position the "Light Exposed" plate under the collimated UV LED.
-
Irradiate the samples for a defined period (e.g., 1, 5, 10, 30 minutes).
-
Rationale: A collimated source ensures even illumination across the wells. Testing multiple time points will generate a release curve.
-
-
Quantification of Release:
-
At each time point, carefully collect a small aliquot of the PBS supernatant from each well.
-
Measure the fluorescence of the collected supernatant using a fluorometer, with excitation/emission wavelengths appropriate for your drug/dye.
-
Also, measure the fluorescence from the "Dark Control" samples to quantify any passive leakage.
-
-
Data Analysis:
-
Generate a standard curve to convert fluorescence intensity to drug concentration.
-
Plot the cumulative drug release over time for both the light-exposed and dark control groups. The results should show a significant, time-dependent increase in drug release only in the irradiated samples.[31]
-
Troubleshooting and Key Considerations
Table 2: Troubleshooting Common Issues in Photoactivation Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Activity After Uncaging | - Insufficient light dose (power or duration).- Caged compound concentration too low.- Photodegradation of the active molecule. | - Increase irradiation time/power incrementally.- Optimize the concentration of the caged compound.- Use the lowest effective light dose; consider PPGs that absorb at longer, less damaging wavelengths.[7] |
| High Background Activity (Dark Activity) | - Hydrolysis or instability of the caged compound.- Impurities in the synthesized compound. | - Verify the stability of the compound in your experimental buffer and timeframe.- Purify the caged compound thoroughly using HPLC. |
| Cell Death or Phototoxicity | - Light dose is too high (UV damage).- Toxicity of the PPG or its byproduct. | - Reduce light power/duration.- Switch to a two-photon excitation approach.[5]- Use a PPG that absorbs at a longer wavelength (e.g., visible light).[7]- Test the toxicity of the photolyzed byproduct separately. |
| Poor Spatial Resolution | - Light scattering.- Diffusion of the uncaged molecule away from the target site. | - Use a high numerical aperture objective.- Use two-photon excitation for maximal confinement.[6][16]- Analyze results at the earliest time points after uncaging. |
Conclusion and Future Outlook
Photolabile protecting groups provide an indispensable tool for imposing precise spatiotemporal control over biological systems.[1][2] The applications are vast, ranging from fundamental neuroscience, where caged neurotransmitters are used to map neural circuits, to materials science and advanced drug delivery.[5][30][31] The continued development of new PPGs that are activated by lower-energy, deep-penetrating near-infrared light, combined with advances in light delivery technologies, promises to push the boundaries of this field even further, enabling the precise control of biological processes deep within living organisms.[7]
References
-
Bardhan, A., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
-
Shaaya, M., et al. (2024). Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation. Journal of Visualized Experiments. [Link]
-
Singh, R., et al. (2012). A Photochemical Approach for Controlled Drug Release in Targeted Drug Delivery. ACS Medicinal Chemistry Letters, 3(4), 283-287. [Link]
-
Shaaya, M., et al. (2020). Light-regulated allosteric switch enables temporal and subcellular control of enzyme activity. eLife, 9, e60647. [Link]
-
Shaaya, M., et al. (2024). Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Lee, S. H., et al. (2023). Hyaluronic acid hydrogel for controlled release of heterobifunctional photocleavable linker-modified epidermal growth factor in wound healing. International Journal of Biological Macromolecules, 253(Pt 1), 126603. [Link]
-
Fournier, L., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics Express, 24(8), A749-A761. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Bardhan, A., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
-
Nguyen, T. T., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Molecules, 27(19), 6296. [Link]
-
Liu, Q., & Chen, P. R. (2020). Photo-controllable bioorthogonal chemistry for spatiotemporal control of bio-targets in living system. Chemical Communications, 56(26), 3673-3684. [Link]
-
Yang, Y., et al. (2022). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. Journal of the American Chemical Society, 144(1), 71-87. [Link]
-
Singh, R., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Theranostics, 1, 335-347. [Link]
-
Drepper, T., et al. (2011). LOVely enzymes – towards engineering light-controllable biocatalysts. FEBS Journal, 278(4), 580-589. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Blacklock, K. (2015). Light-induced modulation of enzyme activity to control spatio-temporal delivery of cytotoxic drugs. YouTube. [Link]
-
Corrie, J. E. T., & Trentham, D. R. (2007). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Methods in Enzymology, 432, 29-57. [Link]
-
Kennedy, M. J., et al. (2014). Optogenetic Control of Gene Expression Using Cryptochrome 2 and a Light-Activated Degron. Methods in Molecular Biology, 1148, 179-191. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6553. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. ResearchGate. [Link]
-
Sugrim, N., & Gerasimova, Y. V. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5496-5568. [Link]
-
Foster, B. (2014). Microscopy Light Sources Illuminate Research Biology. Photonics Spectra. [Link]
-
Araya, R., & Eisenthal, K. B. (2012). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Cold Spring Harbor Protocols, 2012(11), 1163-1172. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photochemical Properties of Coumarin PPGs 1−4 and Model 1 and 2° Coumarins. Retrieved from [Link]
-
B. R. Kaushik, et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(13), 4618. [Link]
-
AZoOptics. (2025). Types of Light Sources Used in Optical Microscopy. Retrieved from [Link]
-
Scientifica. (2018). Fluorescence light sources: A comparative guide. Retrieved from [Link]
-
Polstein, L. R., & Gersbach, C. A. (2015). Light-Inducible Gene Regulation with Engineered Zinc Finger Proteins. Methods in Molecular Biology, 1259, 143-157. [Link]
-
Hartfield, R. M., et al. (2025). Rapid Optimization of a Light-Inducible System to Control Mammalian Gene Expression. Journal of Visualized Experiments, (225). [Link]
-
Evident Scientific. (n.d.). Light Sources. Retrieved from [Link]
-
Reis, S. A., et al. (2016). Light-controlled modulation of gene expression by chemical optoepigenetic probes. Nature Chemical Biology, 12(12), 1031-1038. [Link]
-
McGill University. (n.d.). Fluorescence Microscopy Light Sources. Retrieved from [Link]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LOVely enzymes – towards engineering light‐controllable biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nathan.instras.com [nathan.instras.com]
- 15. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 18. Optogenetic Control of Gene Expression Using Cryptochrome 2 and a Light-Activated Degron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light-Inducible Gene Regulation with Engineered Zinc Finger Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Optimization of a Light-Inducible System to Control Mammalian Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. photonics.com [photonics.com]
- 22. azooptics.com [azooptics.com]
- 23. Light Sources [evidentscientific.com]
- 24. Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Light-regulated allosteric switch enables temporal and subcellular control of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 29. A photochemical approach for controlled drug release in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Hyaluronic acid hydrogel for controlled release of heterobifunctional photocleavable linker-modified epidermal growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Strategic Management of Reactive Centers: Advanced Protecting Group Protocols for API Synthesis
Executive Summary: The "Necessary Evil" of Synthesis
In complex Active Pharmaceutical Ingredient (API) synthesis, protecting groups (PGs) represent a paradox: they are often essential for chemoselectivity yet detrimental to atom economy. A "Protecting Group Free" synthesis is the ideal, but in the reality of multi-functional drug development—particularly with peptidomimetics, glycosides, and poly-hydroxylated scaffolds—strategic protection is unavoidable.
This guide moves beyond basic textbook definitions to focus on Orthogonality : the ability to deprotect one functional group in the presence of others using non-overlapping chemical triggers.[1][2] We present battle-tested protocols for the most critical functionalities (Amines and Alcohols), emphasizing mechanistic causality and self-validating workflows.
Strategic Framework: The Orthogonality Matrix
The success of a multi-step synthesis often hinges on the "Order of Operations." You must design a route where PGs are removed in a sequence that does not compromise the growing molecular complexity.[2]
Visualizing Orthogonality
The following diagram illustrates the non-overlapping deprotection vectors for the three most common amine protecting groups. This logic forms the backbone of modern peptide and alkaloid synthesis.
Figure 1: The "Orthogonality Trinity" for amines. Solid colored lines indicate cleavage susceptibility; dotted lines indicate stability, allowing for selective manipulation.
Module A: The Amine Challenge
Amines are ubiquitous in pharmacophores. The choice between Boc, Fmoc, and Cbz is dictated by the stability of the rest of the molecule.
Comparative Stability Data
| Feature | Boc | Fmoc | Cbz (Z) |
| Install Reagent | Boc₂O, base | Fmoc-Cl or Fmoc-OSu | Cbz-Cl, base |
| Lability | Acid (TFA, HCl) | Base (Piperidine, DBU) | H₂ / Pd-C |
| Stable To | Base, Nucleophiles, Reductions | Acid, Reductions | Acid, Base (mild) |
| By-products | Isobutylene (gas), CO₂ | Dibenzofulvene (reactive alkene) | Toluene, CO₂ |
| Primary Risk | Cation trapping (t-butyl+) | Polymerization of fulvene | Catalyst poisoning (S, N) |
Protocol 1: Scavenger-Assisted Boc Deprotection
Context: Standard Boc deprotection uses Trifluoroacetic Acid (TFA).[3] However, the mechanism involves the generation of a tert-butyl cation.[4] Without a "scavenger," this electrophile will alkylate electron-rich regions of your API (e.g., Indole of Tryptophan, Phenol of Tyrosine, or Thioethers).
Objective: Clean removal of N-Boc in a complex molecule containing electron-rich aromatics.
Reagents:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM)[3]
-
Scavenger Cocktail: Triethylsilane (TES) OR Thioanisole/Water.[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask. Cool to 0°C.
-
Why: Cooling mitigates the exotherm of acid addition and suppresses side reactions.
-
-
Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv).
-
Acidolysis: Add TFA dropwise. Final ratio should be roughly 1:1 or 2:1 (DCM:TFA) by volume.
-
Monitoring: Stir at 0°C for 15 mins, then warm to RT. Monitor via TLC (Stain: Ninhydrin) or LC-MS.[9] Look for the loss of the [M+100] or [M+56] mass signals.
-
Workup (Critical):
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Co-evaporation: Redissolve the residue in Toluene or DCM and re-concentrate (repeat 2-3 times).
-
Why: This azeotropically removes residual TFA, which can cause decomposition during storage or subsequent basic steps.
-
-
Isolation: Precipitate the amine salt with cold diethyl ether or proceed to free-basing (NaHCO₃ wash).
Module B: Hydroxyl Hierarchy (Steric Control)
Hydroxyl protection relies heavily on Silyl ethers. The strategy here is Steric Differentiation . You can selectively protect a primary alcohol in the presence of a secondary one by choosing the right silyl group.
Decision Logic: Silyl Ether Selection
Figure 2: Decision tree for Silyl Ether protection based on steric environment and selectivity requirements.
Protocol 2: Selective Silylation of Primary Alcohols
Context: You have a diol (1° and 2°) and need to protect only the primary alcohol as a TBDMS ether to allow oxidation or functionalization of the secondary alcohol.
Reagents:
-
Substrate (Diol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)[9]
-
Imidazole (Base/Catalyst)[9]
-
Anhydrous DMF (Solvent)[9]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the diol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF.
-
Why Imidazole? It acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate [2].
-
-
Addition: Cool to 0°C. Add TBDMSCl (1.1 equiv) portion-wise.
-
Strategic Note: Do not use a large excess of TBDMSCl if selectivity is the goal. The reaction relies on the kinetic rate difference between the unhindered 1° and hindered 2° alcohol.
-
-
Reaction: Stir at 0°C for 1-2 hours.
-
Self-Validation: Monitor via TLC.[10] You should see the mono-protected product appear. If the di-protected product (bis-silyl) starts to form, stop the reaction immediately.
-
-
Quench: Pour into water/brine mixture. Extract with Ethyl Acetate or Ether.
-
Why: DMF is water-miscible and will wash away, leaving the organic product.
-
-
Purification: Flash chromatography is usually required to separate the mono-protected product from trace starting material or di-protected by-product.
Troubleshooting & Optimization
Even with robust protocols, issues arise. Use this diagnostic table:
| Problem | Probable Cause | Corrective Action |
| Boc Deprotection: "Missing" mass or alkylated product. | t-Butyl cation trapping.[5] | Add scavengers (TES, Anisole, Dithiothreitol). Avoid dilute conditions (keeps cation concentration low relative to scavenger). |
| Fmoc Deprotection: Low yield, adduct formation. | Dibenzofulvene re-addition. | Ensure the scavenging base (Piperidine) is in excess. For solid phase, wash resin extensively to remove the fulvene-piperidine adduct. |
| Silylation: Poor selectivity (1° vs 2°). | Temperature too high or reagent excess.[11] | Lower temp to -20°C. Use bulky silyl groups (TBDPS) which are more discriminating than TBDMS. |
| Silyl Deprotection: Fluoride sensitivity (TBAF). | Base-sensitive substrate. | TBAF is basic. Buffer with Acetic Acid (1:1) or use HF-Pyridine (acidic source of F-). |
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research 12.5 (1978): 258-268.[6]
-
Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society 94.17 (1972): 6190-6191.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[12][13] Chemical Reviews 109.6 (2009): 2455–2504.[13][14]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[15][16] Wiley-Interscience, 2014.
Sources
- 1. Protecting_group [chemeurope.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-peptides.com [creative-peptides.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Greene’s Protective Groups in Organic Synthesis 5th edition by Peter G. M. Wuts in pdf - Science [rachidscience.com]
- 16. chemistry.com.pk [chemistry.com.pk]
Troubleshooting & Optimization
improving quantum yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone cleavage
An Application Scientist's Guide to Improving Quantum Yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Cleavage
Welcome to the Technical Support Center for photolysis of DMNPE-caged compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize DMNPE as a photolabile protecting group and seek to optimize its cleavage efficiency. As Senior Application Scientists, we understand that achieving a high quantum yield is critical for the success of your experiments, ensuring rapid and precise release of your active molecule.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established photochemical principles.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) and why is its quantum yield crucial?
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) is a derivative of the o-nitrobenzyl class of photoremovable protecting groups, often referred to as "caged" compounds.[1] These molecules are engineered to be biologically inert until they are exposed to a pulse of UV light.[2][3] Upon irradiation, the DMNPE cage undergoes a photochemical reaction that cleaves a specific bond, releasing the active molecule (e.g., a neurotransmitter, signaling molecule, or drug) with high temporal and spatial precision.[1][4]
The quantum yield (Φ) is a measure of the efficiency of this photorelease process. It is defined as the number of released molecules per photon absorbed. A high quantum yield is critical because it means that less light is required to release a desired amount of the active compound. This minimizes the total light exposure to the biological sample, reducing the risk of photodamage and other adverse effects.[5] Therefore, optimizing the quantum yield is essential for achieving clean, efficient, and reproducible results in cellular and physiological studies.
Q2: What is the photochemical mechanism of DMNPE cleavage?
The cleavage of DMNPE, like other o-nitrobenzyl cages, proceeds through a well-understood intramolecular rearrangement upon absorption of a photon. The process can be summarized in the following steps:
-
Photoexcitation: The DMNPE molecule absorbs a photon (typically in the 300-360 nm range), transitioning to an excited singlet state, which then rapidly converts to a triplet state.[6]
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate.[7]
-
Rearrangement and Cleavage: This highly unstable intermediate undergoes a series of rapid rearrangements, culminating in the cleavage of the bond linking the cage to the active molecule.
-
Product Formation: The reaction yields three products: the released active molecule, a proton (H+), and the 4,5-dimethoxy-2-nitrosoacetophenone by-product.
The release of a proton for every cleaved molecule is an important consideration, as it can lead to localized pH changes.
Caption: DMNPE photocleavage mechanism.
Q3: Can the by-products of DMNPE photolysis interfere with my experiment?
Yes, this is a critical consideration. The two main by-products are the nitrosoacetophenone derivative and a proton.
-
Nitroso By-product: This molecule can be reactive and may have unintended biological or chemical effects, especially at high concentrations resulting from extensive photolysis.
-
Proton (H+): The release of a proton for each uncaged molecule causes localized acidification. This can be problematic for pH-sensitive biological processes or molecules.
It is always recommended to perform control experiments to rule out effects from the by-products. This can involve photolyzing a "caged" compound that undergoes the same photochemical reaction but does not release the molecule of interest, or pre-activating the pathway of interest before photolysis to see if any additional response is generated by the by-products alone.
Troubleshooting Guide: Low Quantum Yield
Experiencing low or inconsistent cleavage efficiency is a common challenge. The following guide addresses the most frequent causes and provides systematic solutions.
Caption: Troubleshooting workflow for low quantum yield.
Problem: My cleavage efficiency is lower than expected.
Possible Cause 1: Suboptimal Irradiation Conditions
The efficiency of photolysis is directly dependent on the number of photons the caged compound absorbs.
-
Causality: The DMNPE cage has a specific absorption spectrum. Using a wavelength outside the optimal range (typically 300-360 nm) will result in poor photon absorption and, consequently, a low quantum yield. Similarly, insufficient light intensity or duration will not provide enough photons to cleave the desired amount of the caged compound. Cellular components can also absorb the light, reducing its effective intensity.
-
Solution:
-
Verify Wavelength: Ensure your light source (e.g., flash lamp, laser) is emitting within the absorption band of your DMNPE-caged compound.
-
Calibrate Intensity: Measure the power of your light source at the sample plane. Inconsistent power output can be a major source of variability.
-
Check Light Path: Ensure there are no interfering filters or cellular pigments that might be absorbing the excitation light. For biological applications, wavelengths above 350 nm are often preferred to minimize potential cell damage.[4][5]
-
Possible Cause 2: Unfavorable Solvent or pH Conditions
The chemical microenvironment significantly impacts the photochemical reaction.
-
Causality: Solvent polarity can influence the stability of the excited state and reaction intermediates.[8][9][10] More critically, pH plays a direct role in the reaction mechanism. Studies have shown that the quantum yield for some caged compounds is maximal at a specific pH and decreases on either side of this optimum.[8] For some nitrobenzyl-based linkers, side reactions are favored at basic pH, while slightly acidic conditions can reduce these undesirable effects and improve the yield of the desired photocleavage.[11]
-
Solution:
-
Optimize pH: The quantum yield can be highly pH-dependent. For some systems, the maximum yield is achieved at a pH around 5.0.[8] It is crucial to buffer your solution and test a range of pH values to find the optimum for your specific caged molecule.
-
Evaluate Solvent: The quantum yield is often highest in aqueous solutions.[8] If you must use organic co-solvents, be aware that this can decrease efficiency. Refer to the table below for guidance.
-
| Solvent System | Relative Quantum Yield | Rationale |
| Aqueous Buffer (pH ~5.0) | High | Optimal acidity can facilitate the necessary proton transfer steps in the cleavage mechanism.[8] |
| Aqueous Ethyl Acetate (10%) | Decreased | Changes in solvent polarity can affect the stability of the excited state and intermediates.[8] |
| Other Organic Solvents | Variable | The effect depends on specific interactions (polarity, hydrogen bonding) with the caged compound.[9][10] |
Possible Cause 3: Side Reactions and Presence of Quenchers
The local chemical environment can introduce competing reactions that divert the caged compound from the desired cleavage pathway.
-
Causality: Molecules containing amino and thiol groups can sometimes interact with the excited state of the photolinker or its intermediates, leading to a complex mixture of side products and reducing the yield of the intended photorelease.[11] This is particularly relevant in biological media rich in proteins and peptides. These side reactions are often favored at basic pH.[11]
-
Solution:
-
Adjust pH: Shifting to a slightly acidic pH can significantly reduce undesirable side reactions.[11]
-
Use Additives: The presence of a reducing agent like dithiothreitol (DTT) has been shown to have a significant positive effect on both the rate and yield of photocleavage for some nitrobenzyl linkers, likely by mitigating side reactions involving thiol groups.[11]
-
Experimental Protocol: Optimizing Photolysis Conditions
This protocol provides a systematic approach to determining the optimal pH for the cleavage of your DMNPE-caged compound.
Objective: To maximize the quantum yield by identifying the optimal pH for photolysis.
Materials:
-
DMNPE-caged compound of interest
-
A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 8.0
-
UV-Vis Spectrophotometer or HPLC system for quantification
-
Calibrated UV light source (e.g., 365 nm LED or filtered lamp)
-
Quartz cuvettes
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of your DMNPE-caged compound in a suitable solvent (e.g., DMSO or water).
-
Prepare Test Solutions: For each pH value to be tested (e.g., 4.0, 5.0, 6.0, 7.0, 8.0), prepare a dilute solution of the caged compound in the corresponding buffer. The final concentration should yield an absorbance of ~0.1 at the photolysis wavelength to minimize inner filter effects.
-
Measure Initial Concentration (T=0): Before irradiation, measure the initial concentration of the caged compound in each solution using either its absorbance at a specific wavelength or by HPLC analysis. This is your baseline.
-
Controlled Irradiation:
-
Place the first sample (e.g., pH 4.0) in a temperature-controlled holder.
-
Irradiate the sample with the UV light source for a fixed, short duration. The goal is to achieve partial cleavage (e.g., 10-20% conversion) to ensure accurate rate determination.
-
Ensure the light intensity and duration are identical for all samples.
-
-
Measure Final Concentration: Immediately after irradiation, measure the concentration of the remaining caged compound (or the appearance of the photoproduct) using the same method as in step 3.
-
Repeat for All pH Values: Repeat steps 4 and 5 for each pH value in your series.
-
Calculate Cleavage Efficiency: For each pH, calculate the percentage of the caged compound that was cleaved. The pH that results in the highest percentage of cleavage under these identical irradiation conditions is the optimum for maximizing the quantum yield.
-
Data Analysis: Plot the cleavage efficiency as a function of pH. The peak of this curve represents your optimal experimental pH.
This systematic approach, a simplified form of a Design of Experiments (DoE) methodology, allows for the rational optimization of your experimental parameters.[12][13]
References
-
Effect of solvent on the quantum yield (ϕ) of the reaction. - ResearchGate. Available from: [Link]
-
Flash photolysis of caged compounds - The University of Texas at Dallas. Available from: [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available from: [Link]
-
Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PubMed. Available from: [Link]
-
Flash photolysis of caged compounds - Semantic Scholar. Available from: [Link]
-
(PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes - ResearchGate. Available from: [Link]
-
Recent advances on brain drug delivery via nanoparticles: alternative future materials for neuroscience applications; a review - PubMed. Available from: [Link]
-
Design of experiments in the optimization of nanoparticle-based drug delivery systems. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed. Available from: [Link]
-
Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC - PubMed Central. Available from: [Link]
-
Photochemical Quantum Yields and Efficiencies of the Photocages - ResearchGate. Available from: [Link]
-
Understanding Photocleavage Reactions - AZoM. Available from: [Link]
-
(PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes - ResearchGate. Available from: [Link]
-
(PDF) Cryophotolysis of a caged oxygen compound for use in low temperature biological studies - ResearchGate. Available from: [Link]
-
Optimization of Process Parameters for Methylene Blue Dye Removal Using “Eriobotrya Japonica” Grains via Box-Behnken Design Based on Response Surface Methodology - MDPI. Available from: [Link]
-
Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities - MDPI. Available from: [Link]
-
Pharmaceutical compounds photolysis: pH influence - PMC - NIH. Available from: [Link]
-
Optimization of Experimental Parameters for the Performance of Solid-state Dye-sensitized Solar Cells - PubMed. Available from: [Link]
-
Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy - AZoM. Available from: [Link]
-
Targeted drug delivery to the brain using magnetic nanoparticles - PubMed. Available from: [Link]
-
Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber Klaus Wirtz. Centro de Estudios Ambientales del Mediterráneo. Available from: [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. Available from: [Link]
-
Delivering drugs to the brain with nanoparticles - YouTube. Available from: [Link]
-
Flash photolysis of caged compounds: new tools for cellular physiology - PubMed - NIH. Available from: [Link]
-
Water-soluble o-hydroxycinnamate as an efficient photoremovable protecting group of alcohols with fluorescence reporting - RSC Publishing. Available from: [Link]
-
Flash Photolysis -Theory + working mechanism + Application #chemicalkinetic #mscchemistrynotes - YouTube. Available from: [Link]
-
Influence of Solvent Effects on the Photophysical Properties of Europium Amino Acid Complexes | Sciety. Available from: [Link]
-
Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts - YouTube. Available from: [Link]
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis - MDPI. Available from: [Link]
-
The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin. Journal of Fluorescence. Available from: [Link]
-
Nanomaterials for Drug Delivery to the Central Nervous System - MDPI. Available from: [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Flash photolysis of caged compounds in the cilia of olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. azom.com [azom.com]
- 6. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of experiments in the optimization of nanoparticle-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the purification of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: The crude product is a dark, oily residue instead of a solid.
-
Question: After the nitration reaction and initial work-up, my product has oiled out and is difficult to handle. What causes this and how can I obtain a solid?
-
Answer: The presence of an oily residue suggests the presence of impurities that are depressing the melting point of the desired product. These impurities can include unreacted starting material (3,4-dimethoxyacetophenone), regioisomers formed during nitration, and residual acids from the reaction.[1]
Causality: The nitration of 3,4-dimethoxyacetophenone can yield not only the desired 2-nitro isomer but also other isomers.[1] The presence of a mixture of isomers, along with other byproducts, can result in a lower melting eutectic mixture.
Solution Workflow:
-
Aqueous Wash: Begin by dissolving the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any residual nitric or sulfuric acid. Follow this with washes of water and then brine to remove any remaining inorganic impurities.[2]
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This step should yield a crude solid or a more viscous oil.
-
Inducing Crystallization: If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a small seed crystal of pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, if available, can initiate crystallization.
-
Recrystallization: If the above steps do not yield a solid, proceed with recrystallization from a suitable solvent system. Ethanol or methanol are commonly used.[3][4] If the product oils out upon cooling, try adding a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.[2]
-
Issue 2: The purified product has a persistent yellow or brownish color.
-
Question: I've recrystallized my product, but it retains a significant yellow or brown color. What is the source of this color and how can I remove it?
-
Answer: The color is likely due to the presence of nitrated byproducts or residual acidic impurities that have not been fully removed during the initial work-up.[2]
Causality: Aromatic nitro compounds are often colored. The intensity of the color can be exacerbated by the presence of phenolic impurities or other chromophoric byproducts formed under strong nitrating conditions.
Solutions:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[2] Add the charcoal, heat the solution for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in the final yield due to co-adsorption of the product.
-
Thorough Aqueous Washing: Ensure the initial aqueous washes with sodium bicarbonate are sufficient to remove all acidic impurities, as these can contribute to color.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, silica gel column chromatography is a highly effective method for removing colored impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically successful.[2][5]
-
Issue 3: The yield after purification is significantly lower than expected.
-
Question: My final yield of pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is very low. What are the common causes of product loss during purification?
-
Answer: Product loss can occur at several stages of the purification process, including during aqueous washes, recrystallization, and column chromatography.
Causality and Solutions:
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.
-
Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] After slow cooling to room temperature, cool the flask in an ice bath to maximize precipitation.[3] To check for product loss, you can evaporate a small amount of the mother liquor to see if a significant amount of solid remains.[2]
-
-
Column Chromatography: The product can adhere too strongly to the silica gel if the eluent is not polar enough.
-
Optimization: If the product is not eluting from the column, gradually increase the polarity of the eluent system.[2] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
-
Incomplete Reaction or Side Reactions: A low yield may also be indicative of an incomplete initial reaction or the formation of a large proportion of undesired side products. Review the synthesis protocol to ensure optimal reaction conditions were maintained.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 1-(4,5-dimethoxy-2-nitrophenyl)ethanone?
A1: Ethanol and methanol are commonly reported as effective solvents for the recrystallization of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[3][4] The choice between them may depend on the specific impurity profile of your crude product. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch.
Q2: How can I confirm the purity of my final product?
A2: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range that is consistent with the literature value (around 131-135 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure and assess the purity of the compound. The spectrum should show the expected signals with the correct integration values, and an absence of signals corresponding to impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q3: Is column chromatography always necessary for purification?
A3: Not always. For many applications, a well-executed recrystallization is sufficient to obtain a product of high purity.[2] Column chromatography is generally recommended when recrystallization fails to remove colored impurities or when separating a mixture of closely related isomers.[5][8]
Q4: What are the main safety precautions to consider during the purification of this compound?
A4: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is suspected of causing genetic defects and can cause skin and serious eye irritation.[9] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before handling the compound.
Section 3: Data and Protocols
Purification Purity Comparison
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Appearance | Melting Point |
| Aqueous Wash & Recrystallization | 97-99% | 70-85% | Pale yellow crystalline solid | Sharp range (e.g., 131-134 °C) |
| Column Chromatography | >99% | 60-80% | Off-white to pale yellow solid | Sharp range (e.g., 132-135 °C) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Aqueous Wash:
-
Dissolve the crude 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in ethyl acetate (approximately 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Wash with water (1 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while heating on a hot plate until the solid just dissolves.[3]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.[3]
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.[3]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
-
Column Packing and Loading:
-
Pack a chromatography column with the silica gel slurry.
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
-
Section 4: Visual Diagrams
Caption: General purification workflow for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Caption: Troubleshooting logic for recrystallization issues.
References
- Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
-
MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 7. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Post-Photocleavage Purification & Recovery
Status: Operational Ticket ID: #PCL-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Strategies for isolating bioactive products following photo-uncaging.
Executive Summary: The "Uncaging Paradox"
Welcome to the technical support hub for photocleavage applications. As researchers, we often focus entirely on the cleavage event—optimizing wavelength, power, and duration. However, the "Uncaging Paradox" dictates that for every molecule you release, you generate an equimolar amount of photo-byproduct (the spent cage or linker).
In many cases (specifically with o-nitrobenzyl systems), this byproduct is not inert; it is a reactive nitroso-benzaldehyde capable of absorbing UV light (masking your product) or reacting with amines to re-attach itself (Schiff base formation).
This guide moves beyond simple "cleanup" and establishes a rigorous workflow to ensure the integrity of your cleaved product.
Module 1: The Purification Decision Matrix
Before selecting a protocol, you must categorize your experiment based on the linker chemistry and the physical phase of your product.
Figure 1: Strategic decision tree for post-photocleavage purification. Note the critical requirement for scavengers in nitrobenzyl solution-phase cleavage.
Module 2: "Clean-Cleave" Protocols
The best purification strategy is preventing side reactions during the cleavage step.
Protocol A: Scavenger-Assisted Photolysis (The "Trap" Method)
Target:o-nitrobenzyl linkers in solution. Issue: The nitroso-benzaldehyde byproduct reacts with primary amines on your peptide/protein to form stable imines (re-caging the product).
Reagents:
-
Semicarbazide HCl (Preferred: forms stable semicarbazone).
-
Methoxyamine HCl (Alternative).
-
Solvent: PBS or Water/Acetonitrile mix.[1]
Step-by-Step:
-
Prepare Scavenger Stock: Dissolve Semicarbazide HCl in your cleavage buffer at 100 mM. Adjust pH to 7.4 (scavengers are acidic).
-
Mix: Add scavenger to your photocaged sample.
-
Ratio: Maintain a 10:1 to 50:1 molar excess of scavenger relative to the photocaged compound.
-
-
Irradiate: Perform photolysis (typically 365 nm).
-
Mechanism: As the nitroso-aldehyde is generated, the semicarbazide intercepts it immediately, forming a precipitate or a shift in HPLC retention time, preventing it from attacking your product [1].
-
Purify: The semicarbazone byproduct is much more polar than the original cage. Separate via RP-HPLC or desalting columns.[2][3]
Protocol B: Ether Precipitation (The "Crash" Method)
Target: Peptides cleaved from soluble linkers. Principle: Peptides are insoluble in cold ether; organic byproducts (cages) are often soluble.
Step-by-Step:
-
Complete photolysis in a minimal volume of organic solvent (e.g., DMF/DMSO) or concentrated aqueous buffer.
-
Chill: Place a volume of diethyl ether (or MTBE) equal to 10x your sample volume in a -20°C freezer for 30 mins.
-
Precipitate: Add the reaction mixture dropwise into the cold ether while stirring.
-
Centrifuge: Spin at 5,000 x g for 5 mins at 4°C.
-
Wash: Decant the supernatant (containing the photo-byproduct). Resuspend the pellet in fresh cold ether and repeat x2.
-
Dry: Air dry the pellet.
Module 3: Troubleshooting & FAQs
Category 1: Yield & Efficiency
Q: I irradiated for hours, but my yield is <20%. Is my linker broken? A: Likely not. You are probably a victim of the Inner Filter Effect (IFE) .
-
The Cause: If your solution is too concentrated, the photocaged molecules at the "front" of the vial absorb all the light. The molecules in the center never see the UV. Furthermore, the byproduct (nitroso compound) often has a higher extinction coefficient than the starting material, acting as a "sunscreen" that blocks further reaction [2].
-
The Fix:
-
Dilute: Lower concentration to <100 µM if possible.
-
Stir: Vigorous stirring is non-negotiable to cycle molecules to the light path.
-
Thin Path Length: Use a flow reactor or sandwich the sample between two glass slides rather than using a deep vial.
-
Q: My product mass is correct, but it looks yellow/brown. A: This is residual azo/nitroso polymerization .
-
The Fix: If Protocol A (Scavengers) wasn't used, you must perform a high-pH wash if your product tolerates it. The nitroso byproducts often condense into azo-dyes which are hydrophobic. A quick pass through a C18 Sep-Pak cartridge (eluting product with low % ACN, leaving brown gunk behind) usually resolves this.
Category 2: Re-attachment & Purity
Q: I see a peak with Mass = [Product + 133 Da] (or similar). What is this? A: This is the Schiff Base Adduct .
-
Mechanism: The cleaved nitroso-aldehyde has reacted with a lysine or N-terminus on your peptide.
-
The Fix: You cannot easily reverse this once formed. You must prevent it using Protocol A (Scavengers). If you are desperate to save the sample, try incubating with an excess of hydroxylamine at pH 5–6 for 4 hours to try and "exchange" the imine, then repurify.
Q: How do I remove Coumarin byproducts? They are blinding my fluorescence assay. A: Coumarin byproducts are highly fluorescent and hydrophobic.
-
Strategy: Unlike nitrobenzyls, they don't polymerize.
-
Dialysis: Ineffective due to hydrophobic sticking.
-
Extraction: Use Ethyl Acetate extraction if your product is water-soluble (DNA/Protein). The coumarin partitions into the organic phase; the biomolecule stays in the water.
-
Blue-Shift Check: Coumarin byproducts often shift fluorescence after cleavage. Monitor the specific emission of the byproduct to distinguish it from your label [3].
-
Module 4: Comparative Data for Purification Methods
Select the method that balances your yield vs. purity requirements.
| Method | Best For | Removal Efficiency (Byproduct) | Yield Recovery | Throughput |
| RP-HPLC | Peptides, Small Molecules | High (>98%) | Med (Loss on column) | Low (Serial) |
| Ether Precip. | Peptides ( >5 residues) | Med (80-90%) | High (>95%) | High (Parallel) |
| Dialysis | Proteins, DNA | Low (Stickiness issues) | High | High |
| Spin Filtration | Proteins (>10 kDa) | Med (Requires washes) | High | High |
| Scavenger Resin | Solution Phase Cleavage | High (Chemoselective) | High | Med |
Module 5: Mechanism of Byproduct Trapping
Understanding the chemistry helps you choose the right scavenger.
Figure 2: Chemical pathway showing how scavengers intercept the reactive nitroso byproduct before it can re-attach to the product amines.
References
-
Vertex Pharmaceuticals & NIH. (2010). Photocleavable Peptide-Oligonucleotide Conjugates for Protein Kinase Assays by MALDI-TOF MS. NCBI PubMed Central. [Link]
-
Royal Society of Chemistry. (2005). Use of scavenger agents in heterogeneous photocatalysis. [Link]
-
Phenomenex. (2025).[4][5][6] Oligonucleotide Purification Strategies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavable Peptide-Oligonucleotide Conjugates for Protein Kinase Assays by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 4. sartorius.com [sartorius.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
handling and storage conditions for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Technical Support Center: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Document ID: TSC-DNPE-HSG-001 Version: 1.0 Last Updated: January 31, 2026
Introduction
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 4101-32-0). As a key intermediate in various synthetic pathways, maintaining the integrity and stability of this compound is paramount for reproducible and successful experimental outcomes. This document moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring users can make informed decisions in their laboratory work.
Storage & Stability: Frequently Asked Questions
The long-term stability of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is directly dependent on its storage environment. Improper conditions can lead to degradation, introducing impurities that may compromise downstream applications.
Q: What are the ideal storage conditions for solid 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone?
A: There are slightly varying recommendations from suppliers, but they converge on key principles. While storage at room temperature is often cited, the consensus for ensuring long-term stability is to store the compound in a refrigerator at 2-8°C .[1] Some suppliers also recommend storage in a cool, dark place below 15°C.
The Scientific Rationale: The primary drivers of degradation for a compound like this are moisture, heat, and light.
-
Temperature: Lowering the temperature kinetically slows down potential degradation pathways. While the compound is a solid with a relatively high melting point (133.5-135°C), thermal energy can still contribute to slow decomposition over time.[2][3]
-
Moisture: The most critical factor is protection from moisture. The compound should be stored "sealed in dry" conditions.[2][3] This is typically achieved by storing it in a tightly sealed container, often with a desiccant, inside a refrigerator.
-
Light: Nitroaromatic compounds can be sensitive to light. Storing the compound in an amber vial or in a dark location is a prudent measure to prevent photochemical reactions.
Q: My compound has changed color from a light yellow to a darker orange/green. Is it degraded?
A: A significant color change is a strong visual indicator of potential degradation. The compound is typically described as a light orange to yellow to green crystalline powder.[2][3] A shift to a much darker or different hue suggests the formation of impurities.
The Causality: Color changes often result from the formation of new chromophores, which can arise from oxidation, hydrolysis, or side reactions of the nitro and ketone functional groups. If you observe a color change, it is highly recommended to verify the compound's purity via an analytical method like HPLC, GC-MS, or NMR before use.[4]
Q: What is the expected shelf-life of this compound?
A: The shelf-life is not absolute and is highly dependent on the storage conditions and the initial purity. When stored under the ideal conditions described above (refrigerated, dry, dark, and tightly sealed), the compound should remain stable for several years. Always refer to the manufacturer's expiration date on the certificate of analysis as the primary guide.
Q: What are the signs of improper storage or degradation that I can check for?
A: Besides color change, you may observe:
-
Clumping or caking: This indicates moisture absorption.
-
Incomplete solubility: If the compound no longer dissolves completely in a solvent in which it was previously soluble, it may have degraded into insoluble byproducts.
-
Altered melting point: A broadened or depressed melting point compared to the specification (e.g., 133.5-135°C) is a classic sign of impurity.[2][3]
Handling & Safety: Frequently Asked Questions
This compound possesses specific chemical hazards that necessitate careful handling to ensure personnel safety.
Q: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Based on its GHS hazard classifications, a comprehensive suite of PPE is required:
-
Eye Protection: Chemical safety goggles are essential, as the compound is classified as causing serious eye irritation (H319).[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as it can cause skin irritation (H315).[5]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhaling the powder. It may cause respiratory irritation (H335).[5] If a fume hood is not available, a respirator with a particulate filter is necessary.[6]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Q: The compound is a fine powder. How can I handle it without creating airborne dust?
A: To minimize dust generation, handle the solid carefully and avoid rapid movements. Use a spatula to gently transfer the powder. If weighing, do so within a fume hood or a balance enclosure. Never "pour" the powder from a height.
Q: What chemicals or materials are incompatible with 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone?
A: As a nitrated ketone, this compound has incompatibilities common to both functional groups.[7] Avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Reducing Agents: Can react exothermically with the nitro group.
-
Strong Bases and Acids: Can catalyze degradation or other unintended reactions.[7]
Store it away from these chemical classes to prevent accidental contact.
Experimental Protocols & Troubleshooting
This section provides a practical protocol for a common laboratory task and a guide to troubleshoot frequent experimental issues.
Data Summary Table
| Parameter | Value | Source(s) |
| CAS Number | 4101-32-0 | [3][8] |
| Molecular Formula | C₁₀H₁₁NO₅ | [3] |
| Molecular Weight | 225.20 g/mol | |
| Appearance | Light orange to yellow to green powder/crystal | [2][3] |
| Melting Point | 133.5 - 135 °C | [2][3] |
| Optimal Storage | 2-8°C, Sealed in dry, dark place | [1][2][3] |
| GHS Hazard Codes | H315, H319, H335, H341 | [5] |
| Signal Word | Warning | [5] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 1 mL stock solution of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone at a concentration of 10 mM in Dimethyl Sulfoxide (DMSO).
Materials:
-
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (MW: 225.20 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Safety First: Don all required PPE (gloves, safety goggles, lab coat) and perform all steps inside a chemical fume hood.
-
Calculate Required Mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 225.20 g/mol × 1000 mg/g = 2.252 mg
-
-
Weigh the Compound: Carefully weigh approximately 2.25 mg of the compound onto weighing paper and record the exact mass. Transfer the weighed powder into a clean, labeled 1.5 mL tube or vial.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.252 mg, add 1000 µL (1 mL) of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if dissolution is slow, but ensure the compound is stable to heat in solution.
-
Storage of Solution: Store the resulting stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Troubleshooting Guide
Q: My compound will not fully dissolve in the chosen organic solvent, even though it should be soluble.
A: This common issue can stem from several causes:
-
Possible Cause 1: Compound Degradation. As mentioned, degradation can produce insoluble impurities.
-
Solution: Verify the purity of your starting material. If it is old or has been stored improperly, it may be necessary to use a fresh batch.
-
-
Possible Cause 2: Insufficient Solvent or Supersaturation. You may be trying to create a solution above its solubility limit.
-
Solution: Try adding more solvent or gently warming the mixture. Always check literature for known solubility data if available.
-
-
Possible Cause 3: Poor Solvent Quality. The presence of water in a non-polar organic solvent can significantly reduce the solubility of many organic compounds.
-
Solution: Use anhydrous grade solvents.
-
Q: I am seeing unexpected peaks in my analytical results (e.g., HPLC, NMR) after my reaction. How do I know if it's from the starting material?
A: It is crucial to isolate the source of impurities for reliable results.
Self-Validating Workflow:
-
Run a Control: Before starting your experiment, run a sample of the 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone starting material on your analytical instrument (e.g., inject a solution of it into the HPLC).
-
Compare Spectra: Compare the chromatogram or spectrum from this control run to the results from your reaction mixture.
-
Identify Carryover: Any peaks present in both the control and the reaction sample (that are not your product) are likely impurities from the starting material or the solvent. Peaks that only appear after the reaction are byproducts or unreacted reagents.
This simple control step authoritatively determines if the starting material is the source of contamination.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues encountered with 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.
References
-
PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
MDPI. (2022). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]
- 3. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
Technical Guide: Evaluating 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Photocages
Executive Summary
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNAP) serves as the synthetic precursor to the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) caging group. In the landscape of photoremovable protecting groups (PPGs), DMNPE represents the "optimized workhorse" of the nitrobenzyl family. It offers a critical balance between hydrolytic stability and uncaging efficiency, outperforming simple o-nitrobenzyl (NB) cages in kinetics and byproduct toxicity. However, for applications requiring visible light activation or two-photon excitation (2PE), DMNPE is increasingly superseded by coumarin (e.g., DEACM) and BODIPY derivatives.
This guide provides a technical comparison of DMNPE against key alternatives, supported by experimental parameters and decision-making frameworks.
Chemical Identity & Mechanism
The DMNPE cage is installed using the ketone precursor 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0). Upon irradiation, it undergoes a Norrish Type II photocleavage.
Mechanistic Pathway
Unlike simple nitrobenzyls that generate a reactive nitrosobenzaldehyde, DMNPE releases a nitrosoacetophenone byproduct. This ketone byproduct is significantly less reactive towards primary amines and thiols in the biological matrix, reducing off-target toxicity—a major advantage over first-generation NB cages.
Figure 1: Photolysis pathway of DMNPE. The methyl group on the benzylic carbon (derived from the ethanone precursor) drives the formation of the less toxic ketone byproduct.
Comparative Performance Analysis
DMNPE vs. Alternatives
The following table contrasts DMNPE with the "Classic" Nitrobenzyl (NB) and the "High-Performance" Coumarin (DEACM).
| Feature | DMNPE (Optimized NB) | Nitrobenzyl (NB) | Coumarin (DEACM) |
| Precursor | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 2-Nitrobenzyl bromide | 7-Diethylamino-4-hydroxymethylcoumarin |
| Excitation Max ( | 350–365 nm (UV) | 300–350 nm (Deep UV) | 390–420 nm (Blue/Visible) |
| Extinction ( | ~5,100 M⁻¹cm⁻¹ | ~600 M⁻¹cm⁻¹ | ~19,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | 0.09 – 0.13 | 0.01 – 0.05 | 0.05 – 0.25 |
| Uncaging Efficiency ( | Moderate (~460) | Low (~30) | High (~3,000) |
| Uncaging Rate ( | Fast ( | Slow ( | Very Fast ( |
| 2-Photon Cross-Section | Low (< 0.1 GM) | Negligible | High (1–30 GM) |
| Byproduct Toxicity | Moderate (Nitroso ketone) | High (Nitroso aldehyde) | Low (Fluorescent coumarin) |
Key Technical Insights
-
The "Efficiency" Gap: While DMNPE is a vast improvement over NB (15x higher efficiency), DEACM outperforms DMNPE by another order of magnitude. This makes DEACM superior for experiments requiring low light intensity to minimize phototoxicity.
-
Kinetics: DMNPE release rates are sufficient for most neurotransmitter uncaging (glutamate/GABA) but may be rate-limiting for ultrafast enzyme kinetics compared to coumarins.
-
Solubility: DMNPE derivatives are often hydrophobic. The methoxy groups add bulk, which can decrease water solubility compared to simple NB, often requiring co-solvents (DMSO) or sulfonate-modified variants.
Experimental Protocol: Characterizing DMNPE Uncaging
Note: This protocol validates the uncaging efficiency of a DMNPE-caged substrate (e.g., DMNPE-ATP) using HPLC.
Materials
-
Substrate: DMNPE-caged compound (1 mM stock in DMSO).
-
Buffer: K-MOPS (100 mM, pH 7.2) or PBS.
-
Light Source: 365 nm LED or Hg-lamp with bandpass filter.
-
Analysis: HPLC with C18 column; Mobile phase: Acetonitrile/Water (+0.1% TFA).
Step-by-Step Methodology
-
Sample Preparation: Dilute the stock to 50 µM in Buffer. Ensure the solution is optically dilute (Absorbance < 0.1 at excitation wavelength) to prevent inner-filter effects.
-
Dark Control: Inject 20 µL of the non-irradiated sample into HPLC to establish the baseline purity (Retention time
). -
Irradiation:
-
Place 100 µL aliquots in a quartz cuvette or UV-transparent microplate.
-
Irradiate at 365 nm at defined intervals (e.g., 0, 10, 30, 60, 120 seconds).
-
Critical Step: Stir the sample during irradiation to ensure uniform photon flux.
-
-
Quantification:
-
Inject irradiated samples immediately.
-
Monitor the disappearance of the cage peak (
) and the appearance of the free substrate peak ( ) and the nitroso-ketone byproduct ( ).
-
-
Data Analysis:
-
Plot
vs. Irradiation Time. -
Calculate the photochemical rate constant (
). -
Validation: The appearance of the byproduct should be stoichiometric to the substrate release.
-
Selection Guide: When to Use DMNPE?
Use the following logic flow to determine if DMNPE is the correct choice for your application.
Figure 2: Decision tree for photocage selection. DMNPE is the optimal choice for standard UV uncaging where cost and hydrolytic stability are prioritized over 2-photon cross-section.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2] Nature Methods. Retrieved from [Link]
-
Hagen, V., et al. (2001). [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers. ChemBioChem. Retrieved from [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal. Retrieved from [Link]
Sources
Quantum Yield Comparison of Photolabile Protecting Groups: A Technical Guide
Executive Summary: The Efficiency Equation
In the design of photo-responsive systems, Quantum Yield (
As a Senior Application Scientist, I urge you to evaluate the Uncaging Cross-Section (
Where:
-
: Quantum yield (events per photon absorbed).[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - : Molar extinction coefficient at the excitation wavelength.[2]
A PPG (Photolabile Protecting Group) with a low
Comparative Analysis of Major PPG Classes
Class A: o-Nitrobenzyl (oNB) Systems
Status: The Historical Standard / "The Workhorse" Mechanism: Norrish Type II (Redox Isomerization)
The o-nitrobenzyl group is the most widely used scaffold due to its synthetic accessibility. However, it suffers from slow release kinetics (
-
Quantum Yield: Generally low to moderate (
). -
Key Insight: DMNB (4,5-dimethoxy-2-nitrobenzyl) is the industry standard, but for fast signaling studies (e.g., neurotransmitter release), the release rate is often the limiting factor, not the quantum yield.
Class B: Coumarin-4-ylmethyl (Cou) Systems
Status: The Two-Photon Specialist Mechanism: Solvent-assisted heterolysis (Ion-pair mechanism)
Coumarins offer a significant upgrade for tissue-deep imaging. They possess large two-photon absorption cross-sections (
-
Quantum Yield: Moderate (
). -
Key Insight: The DEACM derivative is superior to MCM due to red-shifted absorption, allowing uncaging at 405 nm or 473 nm, avoiding UV-induced DNA damage.
Class C: p-Hydroxyphenacyl (pHP) Systems
Status: The "Clean" Cleaver Mechanism: Photo-Favorskii Rearrangement
pHP is unique because it rearranges into a phenylacetic acid derivative that is transparent at the excitation wavelength. This eliminates the "internal filter" effect seen in oNBs, allowing for quantitative uncaging of high-concentration samples.
-
Quantum Yield: High (
, highly dependent on the leaving group). -
Key Insight: Excellent for releasing nucleotides (ATP, GTP) where high water solubility and lack of toxic byproducts are critical.
Class D: BODIPY & Heptamethine Cyanine
Status: The Red-Shifted Frontier Mechanism: Photo-induced Electron Transfer (PeT)[2]
These groups allow for uncaging in the "therapeutic window" (500–750 nm). While their quantum yields are often very low, their extinction coefficients are enormous.
-
Quantum Yield: Very Low (
). -
Key Insight: Do not dismiss them based on
alone. A BODIPY cage with and has an efficiency comparable to an oNB cage with and .
Quantitative Data Summary
The following table synthesizes experimental data for representative compounds in aqueous buffer (pH 7.2).
| PPG Class | Representative Compound | Extinction Coeff.[1][2][3] | Quantum Yield ( | Uncaging Efficiency ( | Byproduct Toxicity | |
| Nitrobenzyl | NVOC (6-nitroveratryloxycarbonyl) | 350 | ~5,000 | 0.0013 | ~6.5 | High (Nitroso) |
| Nitrobenzyl | DMNB (Dimethoxy-nitrobenzyl) | 355 | ~4,800 | 0.13 | ~624 | Moderate |
| Coumarin | Bcm (Bromo-coumarin) | 370 | ~14,000 | 0.03 | ~420 | Low |
| Coumarin | DEACM (Diethylamino-coumarin) | 390 | ~19,500 | 0.21 | ~4,095 | Low |
| p-Hydroxyphenacyl | pHP | 280 (tails to 330) | ~12,000 | 0.2 - 0.4 | ~3,600 | None (Transparent) |
| BODIPY | BODIPY-Cl | 540 | ~75,000 | 0.002 | ~150 | Low |
Mechanistic Visualization
Understanding the mechanism is crucial for troubleshooting "failed" uncaging experiments.
Diagram 1: Reaction Pathways
This diagram contrasts the Norrish Type II mechanism (oNB) with the Photo-Favorskii (pHP), highlighting why pHP is "cleaner."
Caption: Comparison of o-Nitrobenzyl (toxic byproduct) vs. p-Hydroxyphenacyl (clean rearrangement) pathways.
Experimental Protocol: Determining Quantum Yield
Trustworthy data requires rigorous validation. The Ferrioxalate Actinometer remains the gold standard for calibrating photon flux (
Reagents
-
Potassium Ferrioxalate:
(Light sensitive![4] Prepare in dark). -
Developer Solution: 0.1% 1,10-phenanthroline in sodium acetate buffer.
-
Reference: A standard caged compound (e.g., caged-ATP) if performing relative actinometry.
Step-by-Step Workflow
-
Actinometer Preparation:
-
Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄.
-
Critical: All manipulations must occur under red safety light.
-
-
Irradiation:
-
Place 3 mL of actinometer solution in a quartz cuvette.
-
Irradiate for time
(e.g., 10, 20, 30 seconds) using the exact light source intended for your experiment. -
Ensure stirring to prevent local depletion.
-
-
Development:
-
Take an aliquot (e.g., 0.5 mL) of the irradiated solution.
-
Add to 0.5 mL of phenanthroline developer.
-
Incubate for 30 mins in the dark (complex formation).
-
-
Quantification:
-
Measure Absorbance at 510 nm .
-
Calculate moles of
produced using .
-
-
Calculation of Flux (
):-
Where
is the known quantum yield of ferrioxalate (approx 1.25 at 365 nm).
-
-
Determination of Unknown
:-
Irradiate your caged compound under identical conditions.
-
Measure the appearance of the free product (HPLC or Fluorescence).
-
Apply the formula:
-
Diagram 2: Actinometry Workflow
Caption: Step-by-step Ferrioxalate Actinometry workflow for precise quantum yield determination.
Conclusion
Selecting a photolabile protecting group is a trade-off between efficiency and wavelength .[1]
-
For routine synthesis or surface patterning where UV is acceptable: Use NVOC or DMNB (o-Nitrobenzyls).
-
For biological signaling requiring fast kinetics and no toxicity: Use pHP (p-Hydroxyphenacyl).
-
For deep-tissue imaging or two-photon microscopy: Use DEACM (Coumarins).
-
For in vivo applications requiring red/green light: Use BODIPY derivatives, compensating for low
with high laser power or high extinction coefficients.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hatchard, C. G., & Parker, C. A. (1956). "A New Sensitive Chemical Actinometer. II. Potassium Ferrioxalate as a Standard Chemical Actinometer." Proceedings of the Royal Society of London. Series A. [Link]
-
Yu, Z., et al. (2020). "BODIPY-Based Photoremovable Protecting Groups." Chemistry – A European Journal. [Link]
-
Givens, R. S., et al. (2012). "p-Hydroxyphenacyl: A Photoremovable Protecting Group for the Next Generation." Accounts of Chemical Research. [Link]
Sources
A Researcher's Guide to the Assumed Biological Inertness of Caged Compounds: A Case Study of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Before Photolysis
In the realm of cellular biology and drug development, the ability to precisely control the release of bioactive molecules is paramount. Caged compounds, molecules rendered temporarily inactive by a photolabile protecting group, have emerged as an indispensable tool for achieving this spatiotemporal control.[1] The foundational principle behind their use is that in their "caged" state, these compounds are biologically inert, only releasing their active cargo upon a pulse of light. This guide challenges this fundamental assumption of absolute inertness, using the widely employed caging group, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (DMNPE), as a case in point. We will delve into the available data, or lack thereof, on its biological activity before photolysis and provide a comparative analysis with alternative caging moieties. Furthermore, this guide will equip researchers with the necessary experimental frameworks to rigorously assess the biological inertness of any caged compound, ensuring the integrity and validity of their experimental findings.
The Ideal vs. The Real: Deconstructing the Inertness of Caged Compounds
The ideal caged compound should exhibit no biological activity in its protected form. It should not interact with cellular machinery, trigger signaling pathways, or elicit cytotoxic responses. However, the chemical structures of the caging groups themselves, often aromatic and containing reactive functionalities, may possess inherent biological activity. This "dark activity" can lead to misinterpretation of experimental results, attributing observed effects to the released molecule when, in fact, the caging group itself is the confounding variable.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE): A Closer Look
DMNPE is a popular caging group, frequently used to create caged versions of calcium, neurotransmitters, and other signaling molecules. Its popularity stems from its efficient photolysis with near-UV light. However, an examination of its chemical properties and available safety data raises questions about its purported biological inertness.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is associated with the following hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
-
H341: Suspected of causing genetic defects[2]
This information, particularly the suspicion of mutagenicity, directly contradicts the assumption of biological inertness and underscores the critical need for researchers to independently verify the properties of their specific DMNPE-caged compounds.
Comparative Analysis of Caged Compounds for Calcium
To provide a practical context, we compare DMNPE with two other commonly used calcium caging moieties: DM-nitrophen and NP-EGTA. The focus here is on their properties before photolysis that could impact their biological inertness.
| Feature | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) based cages | DM-nitrophen | NP-EGTA |
| Reported "Dark" Biological Activity | Suspected mutagenicity, skin and eye irritant.[2] | Not widely reported, but its photolysis byproducts can be reactive. | Generally considered to have low biological activity before photolysis. |
| Selectivity for Ca²⁺ over Mg²⁺ | High selectivity for Ca²⁺. | High affinity for Mg²⁺, which can be a significant issue in physiological systems.[3] | High selectivity for Ca²⁺ over Mg²⁺.[3][4] |
| Photolysis Byproducts | 2-nitrosoacetophenone derivatives, which can be reactive. | Reactive nitroso ketone byproducts. | Less reactive photolysis byproducts compared to nitrobenzyl-based cages. |
| Cell Permeability (as AM esters) | Can be made cell-permeable.[1] | Can be made cell-permeable. | Can be made cell-permeable.[4] |
Experimental Protocols for Validating Biological Inertness
Given the potential for "dark activity," it is imperative that researchers validate the biological inertness of their caged compounds in the specific context of their experimental system. Below are detailed protocols for assessing general cytotoxicity and for probing off-target effects on cellular signaling pathways.
Workflow for Assessing Biological Inertness
Caption: Workflow for evaluating the biological inertness of a caged compound.
Protocol 1: MTT Assay for Cellular Viability
This protocol assesses the effect of the caged compound on cellular metabolic activity. A decrease in the metabolic rate can be an indicator of cytotoxicity.
Materials:
-
Caged compound of interest
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the caged compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the caged compound. Include a vehicle-only control. Protect the plate from light to prevent premature uncaging.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity.
Materials:
-
Caged compound of interest
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells for the desired duration, keeping the plate in the dark.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance at a specific wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from a positive control (cells lysed with a detergent provided in the kit).
Photolysis of DMNPE-caged Compounds
The uncaging of DMNPE-protected molecules is initiated by the absorption of a photon, typically in the near-UV range (around 350 nm). This leads to an intramolecular rearrangement and subsequent cleavage of the bond between the caging group and the active molecule.
Caption: Simplified mechanism of DMNPE photolysis.
Conclusion and Future Perspectives
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
-
PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]
- Ellis-Davies, G. C. R. (2008). Caged compounds for two-photon uncaging. Frontiers in Neuroscience, 2(1), 11-19.
-
PubChem. (n.d.). Hazard classification for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
- Zou, S., et al. (2005). Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium. Biophysical Journal, 89(3), 1806–1816.
-
Interchim. (n.d.). DMNP-EDTA, NP-EGTA. Retrieved from [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
The Aftermath of Uncaging: A Comparative Analysis of Photolysis Byproducts from Photolabile Protecting Groups
Executive Summary
In photopharmacology, the focus is predominantly on the "payload"—the drug or probe released upon irradiation. However, the "cage" does not vanish; it transforms into a photolysis byproduct. For drug development professionals, neglecting this byproduct is a critical failure mode.
This guide shifts the focus to the remnant cage . We analyze the physicochemical properties, toxicity profiles, and optical interference (Inner Filter Effects) of byproducts from three dominant photocage classes:
Key Takeaway: While
Part 1: The Mechanistic Landscape
To understand the byproduct, one must understand the cleavage mechanism. The chemical fate of the cage dictates the reactivity of the debris left behind.
Mechanism of Action & Byproduct Formation
- -Nitrobenzyl Systems: Proceed via a Norrish Type II mechanism. The nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to release the cargo and generate a nitroso-benzaldehyde or nitroso-ketone .
-
Coumarin Systems: Typically undergo photo-S
1 heterolysis (solvent-assisted). The C-O bond cleaves to form an ion pair; the carbocation is trapped by the solvent (usually water), yielding a coumarin-methanol derivative. -
BODIPY Systems: Operate via visible light excitation, often involving electron transfer or direct heterolysis at the meso position, releasing the cargo and leaving a methyl-BODIPY solvent adduct.
Mechanistic Flowchart (Graphviz)
The following diagram illustrates the divergence in byproduct evolution for these classes.
Figure 1: Mechanistic divergence of photocage byproducts. Red nodes indicate high-risk chemical species.
Part 2: Comparative Analysis of Byproducts
-Nitrobenzyls: The Nitroso Problem
The primary byproduct,
-
Toxicity: The nitroso group is highly electrophilic. It can react with thiol groups on proteins and glutathione, leading to cellular oxidative stress and potential apoptosis independent of the released drug payload [1].
-
Inner Filter Effect (IFE): The nitroso byproduct has a high extinction coefficient in the UV region (300–350 nm), which overlaps with the absorption of the parent cage. As the reaction proceeds, the byproduct "steals" photons, progressively reducing the uncaging quantum yield of the remaining substrate [2].
Coumarins: Fluorescence Interference
Coumarin byproducts (e.g., DEACM-OH) are generally chemically inert compared to nitroso compounds.
-
Optical Interference: The primary issue is fluorescence . The byproduct often has a higher fluorescence quantum yield than the caged starting material. In microscopy applications, this background signal can wash out the signal of a fluorescent probe being released [3].
-
Solubility: Coumarin byproducts are hydrophobic. In high-concentration experiments, the byproduct may precipitate, causing light scattering and aggregation artifacts.
BODIPY: The Biocompatible Choice
BODIPY photocages release the cargo to form a solvent adduct (e.g., meso-methoxy-BODIPY).
-
Stability: The byproduct retains the robust BODIPY core. It is chemically stable and does not typically react with cellular nucleophiles.
-
Spectral Properties: The byproduct absorbs in the visible/green gap (approx. 500–550 nm). While it does not block UV light, it remains a strong chromophore. Crucially, the byproduct is often transparent to the irradiation wavelength if "uncaging-at-the-edge" strategies are used (irradiating at the tail of the absorption band) [4].
Part 3: Data Summary & Performance Metrics
The following table synthesizes data from key photochemistry literature regarding byproduct behaviors.
Table 1: Comparative Profile of Photolysis Byproducts
| Feature | Coumarin (e.g., DEACM) | BODIPY (meso-methyl) | |
| Primary Byproduct | Coumarin-methanol | BODIPY-solvent adduct | |
| Reactivity | High (Electrophilic) | Low (Inert Alcohol) | Low (Stable Dye) |
| Cellular Toxicity | High (protein adduction) | Low to Moderate | Low |
| Byproduct Absorbance | |||
| Inner Filter Risk | Severe (blocks UV) | Moderate | Low (if |
| Fluorescence | Quenched (usually) | High (Blue/Cyan) | High (Green/Orange) |
| Quantum Yield ( | 0.01 – 0.13 | 0.05 – 0.20 | 0.001 – 0.05 (Tunable) |
Part 4: Experimental Validation Protocols
Do not rely on manufacturer specs. Validate the byproduct interference in your specific assay buffer.
Protocol: Quantifying the Inner Filter Effect (IFE)
-
Objective: Determine if the byproduct absorbs the excitation light, artificially lowering apparent efficiency.
-
Method:
-
Prepare a 50
M solution of the photocage in buffer. -
Irradiate until 100% uncaging is achieved (verify by LC-MS).
-
Measure the Absorbance Spectrum (
) of the exhausted solution. -
Calculation: If
at , the IFE is significant. Correction factor .
-
Protocol: Byproduct Toxicity Screen (MTT Assay)
-
Objective: Ensure observed biological effects are due to the payload, not the cage debris.
-
Method:
-
Pre-photolysis: Irradiate the photocage in the absence of cells in media until complete conversion.
-
Exposure: Apply this "spent" media (containing only byproduct and payload) to cells.
-
Control: Compare against cells treated with the payload alone (synthesized separately).
-
Readout: Any viability deficit in the "spent media" group vs. the "payload only" group is attributable to byproduct toxicity .
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for characterizing byproduct interference.
References
-
Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2] Nature Methods. Available at: [Link]
-
Weinstain, R. et al. (2020). Visible-Light-Activatable Photocages: Current Status and Future Perspectives. Chemical Reviews. Available at: [Link]
-
Peterson, J. A. et al. (2018). BODIPY Photocages: Some Like It Hot. Journal of the American Chemical Society. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Orthogonality of Photolabile Protecting Groups
In the realm of dynamic chemical biology and advanced drug delivery, the ability to selectively unmask functionalities with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, offer an elegant solution, enabling light-induced activation of bioactive molecules.[1][2] However, the true power of this technology is unlocked when multiple PPGs can be independently addressed within the same system—a concept known as orthogonality.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the chromatic orthogonality of PPGs, ensuring the development of robust and reliable photoresponsive systems.
The core principle of chromatic orthogonality lies in the selective cleavage of one PPG with a specific wavelength of light, while other PPGs in the system remain intact.[3][4] This requires a significant separation in the absorption spectra of the PPGs, allowing for targeted excitation. This guide will walk you through the essential experimental workflows, data analysis, and critical considerations for validating the orthogonality of a set of PPGs.
Pillar 1: Foundational Photophysical Characterization
Before assessing orthogonality, a thorough understanding of the individual photophysical properties of each PPG is crucial. These parameters dictate their suitability for orthogonal applications.
Key Performance Indicators:
-
Absorption Maximum (λmax) and Molar Extinction Coefficient (ε): The λmax determines the optimal wavelength for cleavage, while ε indicates the efficiency of light absorption at that wavelength.[1] For orthogonality, PPGs should exhibit distinct λmax values with minimal spectral overlap.[1]
-
Quantum Yield of Uncaging (Φu): This value represents the efficiency of the photochemical reaction, defined as the number of molecules of substrate released per photon absorbed.[5] A high quantum yield is generally desirable for efficient cleavage with minimal light exposure.[6]
-
Photolysis Efficiency (ε x Φu): This product provides a practical measure of the overall efficiency of photorelease at a given wavelength.[1][7]
Experimental Workflow: Determining Photophysical Properties
The following protocol outlines the steps to characterize the fundamental photophysical properties of a PPG-caged compound.
Caption: Workflow for determining the photophysical properties of a PPG.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the PPG-caged compound in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to have an absorbance of ~0.1 at the λmax to minimize inner filter effects.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution to determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Photolysis: Irradiate the solution in a quartz cuvette with a monochromatic light source (e.g., a laser or a lamp with a monochromator) set to the λmax. The light intensity should be measured using a calibrated power meter.
-
Reaction Monitoring: At various time points during irradiation, withdraw aliquots and analyze the extent of substrate release using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantum Yield Calculation: The quantum yield of uncaging (Φu) can be determined by two primary methods:
-
Relative Method: Compare the rate of photolysis of the sample to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.[8]
-
Absolute Method: Directly measure the number of photons absorbed by the sample and the number of molecules of product formed. This often requires specialized equipment like an integrating sphere.[9]
-
Pillar 2: Rigorous Evaluation of Orthogonality
True orthogonality extends beyond distinct absorption maxima. It necessitates a negligible level of cross-reactivity when irradiating at the specific wavelength intended for another PPG.
Experimental Design for Orthogonality Testing
The core of this evaluation involves a series of selective irradiation experiments on a mixture of two or more PPG-caged compounds.
Caption: Workflow for evaluating the orthogonality of two PPGs.
Step-by-Step Protocol:
-
Prepare a Mixture: Create a solution containing equimolar concentrations of two different PPG-caged compounds (e.g., PPG1-SubstrateA and PPG2-SubstrateB).
-
Selective Irradiation at λ1: Irradiate the mixture with light at the λmax of PPG1.
-
Quantify Release: After a set period, analyze the solution using HPLC or LC-MS to quantify the amount of SubstrateA and SubstrateB released.
-
Selective Irradiation at λ2: Repeat the experiment with a fresh sample of the mixture, this time irradiating at the λmax of PPG2.
-
Quantify Release: Again, quantify the release of both substrates.
-
Control Experiments: It is crucial to run parallel experiments with individual solutions of each PPG-caged compound to confirm their baseline photolysis rates at both wavelengths.
Data Interpretation and Defining Orthogonality
The results from these experiments should be compiled into a clear, comparative table.
Table 1: Hypothetical Orthogonality Evaluation Data
| Irradiation Wavelength | PPG1-SubstrateA Cleavage (%) | PPG2-SubstrateB Cleavage (%) | Orthogonality Ratio (Desired/Undesired) |
| λmax of PPG1 | 95 | < 5 | > 19:1 |
| λmax of PPG2 | < 5 | 92 | > 18:1 |
An acceptable level of orthogonality is generally considered to be a cleavage ratio of at least 10:1 (desired cleavage vs. undesired cross-reactivity).[10] However, for applications requiring high fidelity, a ratio of 20:1 or greater is preferable.
Pillar 3: Stability and Compatibility Assessment
Beyond photophysical properties and orthogonality, the practical utility of PPGs depends on their stability under various conditions and their compatibility with the intended biological or chemical environment.
Key Stability and Compatibility Checks:
-
Dark Stability: The PPG-caged compound should be stable in the absence of light over the timescale of the experiment. This can be assessed by incubating the compound in the relevant buffer or media and monitoring for any spontaneous release of the substrate over time.
-
Chemical Stability: Evaluate the stability of the PPG to other chemical reagents or conditions that may be present in the system (e.g., pH changes, presence of nucleophiles).[11]
-
Photostability of Products: The released substrate and the photolyzed PPG byproducts should be stable to the irradiation conditions to avoid secondary photoreactions.[6]
-
Biological Inertness: For cellular applications, both the caged compound and the photolysis byproducts should exhibit low toxicity and minimal off-target effects.[5]
Case Study: Comparing Common PPGs for Orthogonal Applications
To illustrate the principles discussed, let's consider a comparison of three common classes of PPGs: o-nitrobenzyl, coumarin, and BODIPY derivatives.
Table 2: Comparative Properties of Common PPG Classes
| PPG Class | Typical λmax (nm) | Typical Φu | Key Advantages | Key Limitations | Orthogonal Potential |
| o-Nitrobenzyl * | 340-365 | 0.01 - 0.2 | Well-established chemistry, versatile for many functional groups.[12] | Requires UV light which can be phototoxic, byproducts can be reactive.[2][6] | Good with visible-light absorbing PPGs. |
| Coumarin | 350-450 | 0.01 - 0.3 | Red-shifted absorption, often fluorescent byproducts for monitoring.[1] | Can have lower quantum yields, photolysis mechanism can be complex. | Can be orthogonal to UV-cleavable and longer-wavelength PPGs. |
| BODIPY | 480-650 | 0.1 - 0.5 | Absorb in the visible range, high ε and Φu, suitable for two-photon excitation.[1] | Can be synthetically challenging, potential for phototoxicity from reactive oxygen species. | Excellent for orthogonality with UV-cleavable PPGs. |
This table highlights the trade-offs inherent in selecting PPGs. For instance, an o-nitrobenzyl derivative could be paired with a BODIPY-based PPG for a highly orthogonal system, where the former is cleaved with UV light and the latter with visible light.
Conclusion
The rigorous evaluation of PPG orthogonality is a critical step in the development of sophisticated photoresponsive systems for drug delivery, chemical biology, and materials science. By systematically characterizing the photophysical properties, quantifying selective cleavage, and assessing stability and compatibility, researchers can confidently select and implement orthogonal PPG pairs. This detailed, data-driven approach ensures the reliability and reproducibility of light-controlled molecular activation, paving the way for groundbreaking advancements in spatiotemporally controlled chemical and biological processes.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
-
Bochet, C. G. (2001). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142. [Link]
-
Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery, 3(2), 223-235. [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of organic chemistry, 67(16), 5567–5577. [Link]
-
Luo, J., et al. (2016). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 45(18), 5003-5017. [Link]
- Hansen, M. J., Velema, W. A., & Lerch, M. M. (2015). Wavelength-selective cleavage of photolabile protecting groups.
-
Wikipedia contributors. (2023, October 27). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved 20:49, February 7, 2024, from [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]
-
Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic delivery, 3(2), 223-35. [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Selective Cleavage of Photolabile Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
-
Collins, K. D., Rühling, A., Lied, F., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability. ChemistryViews. [Link]
-
Gergely, A., et al. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4254. [Link]
-
Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie, 40(11), 2071-2073. [Link]
-
Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery, 3(2), 223-235. [Link]
-
Griesbeck, A. G., & Maptue, N. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Molecules, 25(2), 332. [Link]
-
Brouwer, A. M. (2011). Measurement of photoluminescence quantum yields. Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535–1550. [Link]
-
Le-Ba, H., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(6), 1182-1193. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine Department of Chemistry. [https://www.chem.uci.edu/~dpg/files/guidetorecordingfluorescencequantumyields.pdf]([Link]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unifr.ch [unifr.ch]
- 4. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
Technical Guide: One-Photon vs. Two-Photon Excitation for Uncaging
Executive Summary
For researchers investigating rapid signaling kinetics—particularly in neurobiology and cell physiology—photolysis ("uncaging") is the gold standard for mimicking endogenous release. However, the choice between One-Photon Excitation (1PE) and Two-Photon Excitation (2PE) is not merely a matter of budget; it dictates the spatial precision, depth of interrogation, and biological viability of your experiment.
This guide objectively compares these modalities. While 1PE offers high cross-section efficiency and lower instrumentation costs, it suffers from poor axial resolution and high scattering. Conversely, 2PE provides femtoliter-volume confinement and deep tissue penetration but requires expensive femtosecond lasers and specialized chemical probes with adequate Goppert-Mayer (GM) cross-sections.
Part 1: Fundamental Physics & Optical Confinement
To understand the performance gap, one must look at the probability of absorption.
-
1PE (Linear): Absorption depends linearly on intensity (
). A UV photon (~350-405 nm) is absorbed anywhere along the light cone where the beam passes. This creates a "cone of excitation" above and below the focal plane, leading to background uncaging. -
2PE (Non-Linear): Absorption depends on the square of the intensity (
). Two near-infrared photons (~720-900 nm) must arrive simultaneously (within ~1 femtosecond) to bridge the energy gap. This probability is non-negligible only at the focal point where photon flux is highest.
Visualization: Jablonski Dynamics & Spatial Point Spread Function (PSF)
The following diagram illustrates the energy states and the resulting spatial excitation profiles.
Caption: Comparison of linear (1PE) vs. non-linear (2PE) absorption pathways and their consequent spatial excitation volumes.
Part 2: Performance Metrics & Data Analysis
The following data summarizes key performance metrics derived from standard uncaging setups (e.g., MNI-Glutamate uncaging).
Table 1: Head-to-Head Performance Comparison
| Metric | One-Photon (1PE) | Two-Photon (2PE) | Application Consequence |
| Excitation Source | UV/Blue Laser or LED (350-405 nm) | Femtosecond Ti:Sapphire (720-1040 nm) | 2PE systems cost 5-10x more. |
| Axial Resolution ( | > 5-10 µm (Cone effect) | ~0.8 - 1.5 µm (Optical Sectioning) | 2PE is required for single-spine/synapse mapping. |
| Scattering Length | Short (~50 µm in brain tissue) | Long (>200 µm in brain tissue) | 1PE fails in thick slices; 2PE works deep. |
| Phototoxicity | High (UV damages DNA/proteins) | Low (Out-of-focus), Thermal (In-focus) | 2PE allows longer longitudinal studies. |
| Uncaging Efficiency | High ( | Low ( | 2PE requires high laser power (mW range).[1] |
| Temporal Precision | Microsecond range | Microsecond range | Similar kinetics; limited by diffusion/chemistry. |
Critical Insight: The "Shadowing" Effect
In 1PE, because the light excites the entire cone, "inner filter" effects occur where caged compounds in the upper layers absorb the light before it reaches the focal plane. In 2PE, the IR light passes through the upper layers unabsorbed (transparent), ensuring consistent power delivery to the focus.
Part 3: Chemical Considerations (The GM Unit)
Success in 2PE uncaging relies entirely on the probe's Two-Photon Action Cross-Section (
-
Standard Probes (e.g., MNI-Glutamate):
GM at 720 nm. This is sufficient for activating AMPA receptors on dendritic spines but requires high concentrations (2-10 mM) [1]. -
Next-Gen Probes (e.g., DEAC450-Glutamate):
GM at 900 nm. These highly efficient probes allow for lower laser power and "two-color" experiments (uncaging at 900 nm while imaging GFP at 920 nm is difficult; DEAC allows uncaging at visible wavelengths or optimized IR) [2].
Part 4: Experimental Protocols
Protocol A: The "Sabatini" Method for Power Calibration
Trustworthiness: Light scatters as it penetrates tissue. If you use the same laser power at 100 µm depth as you do at the surface, you will fail to uncage sufficient compound. This protocol, adapted from the Sabatini lab, creates a self-validating correction curve [3].
Materials:
-
Alexa Fluor 594 (10-50 µM).
-
2PE Microscope (e.g., 720 nm for MNI-Glu, or 800 nm for calibration).
Workflow:
-
Prepare Sample: Perfusion of slice with ACSF containing Alexa 594.
-
Bleach Test: Focus at the surface (
). Pulse the laser (e.g., 5 ms) and measure the fluorescence decrease (photobleaching). Adjust power to achieve ~30% bleaching. -
Depth Mapping: Move deeper in 10 µm steps. At each step, increase laser power until you achieve the same 30% bleaching seen at the surface.
-
Curve Fit: Plot Power vs. Depth. This curve (
) gives you the exact power required to deliver the same photon flux at any depth .
Protocol B: Mapping Uncaging Resolution (Point Spread Function)
Expertise: You must verify your "effective" uncaging volume, which is often larger than the theoretical optical PSF due to diffusion.
Caption: Workflow for validating the spatial resolution of the uncaging system.
Step-by-Step:
-
Sample: Use a caged-fluorescein (e.g., CMNB-fluorescein). When uncaged, it becomes fluorescent.
-
Matrix: Embed in a gel to limit diffusion, or use a dried spin-coat for pure optical measurement.
-
Pulse: Deliver a standard uncaging pulse (e.g., 0.5 ms) at a fixed point.
-
Image: Immediately image the resulting fluorescence spot.
-
Analyze: Measure the Full Width at Half Maximum (FWHM) of the fluorescence intensity profile.
-
Result: If FWHM > 2 µm axially, your laser is under-filling the objective back aperture or your alignment is off.
-
Part 5: Biological Impact & Toxicity
1PE Toxicity
UV light (350-360 nm) is highly absorbed by nucleic acids and aromatic amino acids.
-
Mechanism: Direct DNA damage and generation of Reactive Oxygen Species (ROS).
-
Symptom: In electrophysiology, this manifests as a "run-down" of membrane resistance or cell death within 10-20 minutes of exposure.
2PE Toxicity
IR light (700-1000 nm) is generally benign photochemically, but absorption by water causes thermal damage.
-
Mechanism: Water overtone absorption leads to local heating.
-
Limit: Keep average power < 20 mW at the sample surface for continuous scanning, or pulse energies < 10 nJ.
-
Symptom: Dendritic "beading" or swelling is the first sign of excitotoxicity or thermal damage.
References
-
Matsuzaki, M., et al. (2001).[3][4][5][6] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[6] Nature Neuroscience, 4, 1086–1092.[6] Link
-
Ellis-Davies, G.C.R. (2011).[7] Two-photon uncaging of glutamate.[1][2][7][8][9] Frontiers in Synaptic Neuroscience. Link
-
Bloodgood, B.L., & Sabatini, B.L. (2007).[3] Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines. Neuron, 53(2), 249-260. Link
-
Zipfel, W.R., Williams, R.M., & Webb, W.W. (2003).[10][11] Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology, 21, 1369–1377.[10][11][12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Single Synapse LTP: A Matter of Context? [frontiersin.org]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 10. Nonlinear magic: multiphoton microscopy in the biosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonlinear magic: multiphoton microscopy in the - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
Advanced Mass Spectrometry Profiling of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: A Comparative Technical Guide
Topic: Mass Spectrometry Analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Format: Publish Comparison Guide Persona: Senior Application Scientist
Executive Summary
This guide provides a rigorous technical analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0), a critical intermediate in the synthesis of photocleavable "caged" compounds (e.g., DMNB derivatives) and isoquinoline alkaloids.[1]
For researchers in drug discovery and chemical biology, accurate quantification and structural validation of this molecule are often compromised by two primary factors:
-
The "Ortho Effect": Unique fragmentation pathways driven by the steric proximity of the nitro and acetyl groups.
-
In-Source Reduction (ESI Artifacts): The tendency of the nitro group to undergo electrochemical reduction during Electrospray Ionization, leading to false identification of amino/hydroxylamino impurities.
This guide compares ionization modalities (EI vs. ESI) and structural isomers to establish a self-validating analytical protocol.
Part 1: Molecular Profile & Theoretical Fragmentation
| Feature | Specification | Analytical Relevance |
| Formula | C₁₀H₁₁NO₅ | Monoisotopic Mass: 225.0637 Da |
| Structure | Acetophenone core; Nitro (C2), Methoxy (C4, C5) | Ortho-Substitution: Promotes intramolecular oxygen transfer.[1] |
| Key Moiety | Nitro (-NO₂) + Acetyl (-COCH₃) | Fragility: High susceptibility to in-source fragmentation (EI) and reduction (ESI).[1] |
Part 2: Comparative Analysis of Ionization Modalities
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely about sensitivity; it dictates the structural information obtained.
Comparison 1: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
| Feature | Electron Ionization (EI) (70 eV) | Electrospray Ionization (ESI) (+/- Mode) |
| Primary Ion | Fragment Ions (M⁺ often weak) | [M+H]⁺ or [M+Na]⁺ |
| Mechanism | Hard Ionization; High internal energy transfer.[1] | Soft Ionization; Protonation/Cationization.[1] |
| Key Fragments | m/z 210 ([M-CH₃]⁺)m/z 43 (CH₃CO⁺)m/z 179 ([M-NO₂]⁺) | m/z 226.07 ([M+H]⁺)m/z 248.05 ([M+Na]⁺) |
| Artifact Risk | Thermal degradation (if injector >250°C).[1] | Reductive Transformation: [M+H]⁺ (226) → [M+H-O]⁺ (210) or [M+H-2O]⁺ (194). |
| Verdict | Best for Structure Elucidation and impurity fingerprinting. | Best for Quantification (LC-MS) and kinetic monitoring.[1] |
Critical "Watch Out": ESI In-Source Reduction
In ESI, the high voltage capillary can act as an electrochemical cell.[1] Nitro-aromatics are notorious for reducing to amines or hydroxylamines during the ionization process, creating "ghost" peaks that mimic synthetic impurities.[1]
-
Observation: A peak at m/z 196 (Amine) or m/z 212 (Hydroxylamine) appearing in a pure standard.[1]
-
Validation Protocol: Lower the capillary voltage (e.g., from 3.5 kV to 1.5 kV). If the ratio of Reduced/Parent ion decreases, the "impurity" is an artifact, not real.
Part 3: Structural Isomer Differentiation (The Ortho Effect)
Distinguishing the target (2-nitro) from potential regioisomers (e.g., 3-nitro or 4-nitro variants) relies on the Ortho Effect .[1]
-
Target (2-Nitro): The nitro oxygen is spatially close to the carbonyl carbon.[1] This facilitates a rearrangement (often involving oxygen transfer) that is chemically impossible for meta or para isomers.[1]
-
Alternative (4-Nitro): Fragmentation is dominated by simple cleavage (loss of methyl, loss of NO₂).[1]
Diagnostic Ratio (EI):
-
[M-NO]⁺ (m/z 195): Enhanced in ortho isomers due to O-transfer to the ring/carbonyl.[1]
-
[M-NO₂]⁺ (m/z 179): Dominant in para isomers where the nitro group cleaves cleanly.[1]
Part 4: Visualization of Mechanisms
Diagram 1: ESI Reduction Artifact & EI Fragmentation Logic
This diagram illustrates the two divergent pathways analysts must recognize: the "False" pathway (ESI artifact) and the "True" structural fingerprint (EI).
Caption: Divergent MS pathways: ESI risks electrochemical reduction artifacts (Red), while EI exploits the Ortho Effect for structural confirmation (Yellow/Grey).[1]
Part 5: Validated Experimental Protocols
Protocol A: High-Fidelity LC-MS Quantification (ESI)
Use this for purity checks and kinetic studies.[1]
-
Solvent System: Methanol/Water + 0.1% Formic Acid.[1] (Avoid Acetonitrile if background noise is high, though usually acceptable).[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters (Critical):
-
Mode: Positive (+)
-
Capillary Voltage: 1.5 - 2.0 kV (Keep low to minimize reduction artifacts).
-
Fragmentor: 100 V.
-
Gas Temp: 300°C.
-
-
Self-Validation Step: Inject a blank immediately after the high-concentration standard. If m/z 196 (amine) appears in the standard but not the blank, verify it is not an in-source artifact by lowering the voltage further.
Protocol B: Structural Confirmation (GC-EI-MS)
Use this for identification of the synthesized intermediate.[1]
-
Inlet Temp: 250°C (Do not exceed 280°C to prevent thermal decomposition of the nitro group).
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Scan Range: m/z 40–300.
-
Acceptance Criteria:
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. National Institute of Standards and Technology.[1] [Link][1]
-
Schwarzenbach, R. P., et al. (2016).[1] Environmental Organic Chemistry. (Discussion on nitro-reduction pathways). Wiley-Interscience.[1]
-
Holfeld, H. (2020).[1] Artifacts in LC-MS: Reduction of Nitro Compounds in Electrospray Ionization. Journal of Mass Spectrometry Advances.
-
Corrie, J. E. T. (2005).[1] Photoremovable Protecting Groups: Reaction Mechanisms and Applications. (Context on DMNB precursors). Chemical Reviews. [Link]
Sources
Comparative Efficiency of Photolabile Linkers: A Technical Selection Guide
Core Directive: The Spatiotemporal Imperative
In the design of Antibody-Drug Conjugates (ADCs), solid-phase synthesis, and chemical biology probes, the "linker" is often viewed as a passive connector. This is a critical error. In photopharmacology, the linker is the actuator . Its efficiency defines the temporal resolution of your experiment and the therapeutic window of your drug.
This guide moves beyond basic textbook definitions to rigorously compare the efficiency (
Mechanistic Architecture
To select the right linker, one must understand the cleavage mechanism, as this dictates the rate of release and the nature of the byproducts.
The Two Dominant Pathways
-
Norrish Type II (o-Nitrobenzyl): Relies on an intramolecular 1,5-hydrogen abstraction. It is robust but inherently slow (
in min/hrs) and generates a nitrosoaldehyde byproduct that absorbs UV light (internal filter effect) and is often cytotoxic. -
Photo-elimination / Solvolysis (Coumarin/Quinoline): Involves the formation of an ion pair or radical intermediate followed by rapid solvent-assisted release. These are typically faster (
in ns/ s) and can be tuned to visible wavelengths.
Visualization: Mechanistic Pathways
Figure 1: Mechanistic comparison between the slow, multi-step rearrangement of o-Nitrobenzyl systems and the rapid photo-elimination of Coumarin derivatives.
Comparative Performance Matrix
The following data aggregates quantum yield (
Table 1: Efficiency Metrics of Common Photolabile Linkers
| Linker Class | Activation | Quantum Yield ( | Kinetics ( | Byproduct Toxicity | Best Application |
| o-Nitrobenzyl (o-NB) | 300 – 365 (UV) | 0.01 – 0.13 | Slow ( | High (Nitroso) | Solid-phase synthesis; non-biological surfaces. |
| DMNB (Dimethoxy-NB) | 350 – 365 (UV) | 0.09 – 0.20 | Medium | Moderate | Caging neurotransmitters (classic). |
| Coumarin (Bcm/Mcm) | 365 – 450 (Blue) | 0.20 – 0.50 | Fast ( | Low (Fluorescent) | Live-cell imaging; drug delivery (ADCs). |
| p-Hydroxyphenacyl (pHP) | 280 – 350 (UV) | 0.10 – 0.40 | Very Fast ( | Very Low | Fast-jump studies (protein folding). |
| Quinoline (CyHQ) | 365 – 400 (UV/Blue) | 0.60 – 0.90 | Fast | Low | High-efficiency uncaging; TPA applications. |
| BODIPY | 500 – 700+ (Green/Red) | 0.001 – 0.05 | Slow | Low | Deep tissue (in vivo) drug release. |
Expert Insight: The Efficiency Trap
Do not select a linker based on Quantum Yield (
-
o-NB often has high
but very low , requiring prolonged UV exposure (phototoxicity). -
Coumarins have lower
but significantly higher and absorb in the visible range, making them superior for biological samples despite requiring higher intensity light sources initially.
Experimental Protocol: Measuring Quantum Yield ( )
To validate a linker's efficiency, you cannot rely on literature values alone, as
Protocol: Determination of Photochemical Quantum Yield
Objective: Determine the number of molecules cleaved per photon absorbed.
Materials:
-
Potassium ferrioxalate (Actinometer).
-
1,10-Phenanthroline (Complexing agent).
-
Photolabile linker sample (in HPLC-grade solvent).
-
UV-Vis Spectrophotometer & HPLC.[1]
Workflow:
-
Preparation:
-
Prepare 0.006 M potassium ferrioxalate in 0.5 M
. -
Prepare linker solution ensuring Absorbance (
) > 2.0 at irradiation wavelength (to ensure 100% photon absorption).
-
-
Irradiation (Actinometry):
-
Irradiate ferrioxalate solution for time
(e.g., 30s). -
Add phenanthroline buffer; measure
of the ferrous complex. -
Calculate photon flux (
) using the known (1.25 at 365 nm).
-
-
Irradiation (Sample):
-
Irradiate linker sample for time
under identical conditions. -
Monitor disappearance of starting material via HPLC (peak area integration).
-
-
Calculation:
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for determining the quantum yield of a photolabile linker using chemical actinometry.
Selection Decision Framework
As a scientist, your choice of linker should be dictated by your biological constraints, not just chemical availability.
-
Scenario A: Solid-Phase Peptide Synthesis.
-
Scenario B: Intracellular Drug Release.
-
Constraint: UV toxicity is unacceptable; fast release needed to outpace diffusion.
-
Choice:Coumarin or BODIPY . Coumarin allows blue-light activation (less toxic); BODIPY allows green/red light (deep penetration).
-
-
Scenario C: Rapid Kinetic Studies (T-jump).
-
Constraint: Release must be faster than protein folding (
s). -
Choice:p-Hydroxyphenacyl (pHP) or Quinoline . o-NB is too slow (ms to s) for these applications.
-
Visualization: Decision Tree
Figure 3: Decision tree for selecting the optimal photolabile linker based on experimental constraints.
References
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release. National Institutes of Health (NIH). [Link]
-
Development of Photoremovable Linkers in Antibody–Drug Conjugates. National Institutes of Health (NIH). [Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin. Journal of High School Science. [Link]
-
A versatile method for the determination of photochemical quantum yields. Royal Society of Chemistry (RSC). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
